N-methoxy-1-thiophen-2-ylethanimine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-1-thiophen-2-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVULPIMMDLDKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363108 | |
| Record name | 2-Acetylthiophene O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114773-97-6 | |
| Record name | 2-Acetylthiophene O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-methoxy-1-thiophen-2-ylethanimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-methoxy-1-thiophen-2-ylethanimine, a molecule of interest in medicinal chemistry and drug development. The document delves into the core chemical principles, offering a detailed, step-by-step protocol for its preparation via the condensation of 2-acetylthiophene with methoxyamine hydrochloride. The guide explores the underlying reaction mechanism, discusses alternative synthetic strategies, and provides a thorough analytical characterization of the target compound. With a focus on scientific integrity and practical application, this whitepaper is designed to be an essential resource for researchers engaged in the synthesis of novel thiophene-based compounds.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of biologically active molecules and functional materials. The thiophene ring system, a five-membered aromatic ring containing a single sulfur atom, is considered a bioisostere of the benzene ring. This structural similarity allows thiophene-containing compounds to interact with biological targets in a manner analogous to their phenyl counterparts, while often exhibiting improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.
The introduction of an imine functionality, specifically an N-methoxy-ethanimine group, at the 2-position of the thiophene ring, as in N-methoxy-1-thiophen-2-ylethanimine, generates a molecule with a unique electronic and steric profile. The N-methoxyimine moiety can act as a versatile synthetic handle for further molecular elaboration and can also contribute to the molecule's overall pharmacological activity through its ability to participate in hydrogen bonding and other non-covalent interactions.
This guide provides a detailed exploration of a reliable and efficient method for the synthesis of N-methoxy-1-thiophen-2-ylethanimine, empowering researchers to confidently prepare this valuable building block for their drug discovery and development programs.
Synthetic Strategy: The Path to N-methoxy-1-thiophen-2-ylethanimine
The most direct and widely employed method for the synthesis of N-methoxy-1-thiophen-2-ylethanimine is the condensation reaction between 2-acetylthiophene and methoxyamine hydrochloride. This reaction is a classic example of imine formation, a cornerstone of organic synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the carbon-nitrogen double bond, leading back to the precursor ketone, 2-acetylthiophene, and the corresponding alkoxyamine, methoxyamine.
Caption: Retrosynthetic analysis of N-methoxy-1-thiophen-2-ylethanimine.
The Starting Materials: Availability and Preparation
2-Acetylthiophene: This starting material is a commercially available, yellow liquid. For researchers who wish to synthesize it in-house, the most common and efficient method is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction typically employs acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as stannic chloride (SnCl₄).[1] The use of a reusable solid acid catalyst, such as Hβ zeolite, offers a more environmentally friendly alternative.[2]
Methoxyamine Hydrochloride: This reagent is also commercially available as a stable, white crystalline solid. It can be prepared from acetohydroxamic acid through a two-step process involving methylation followed by hydrolysis.[3][4]
The Reaction Mechanism: A Step-by-Step Look at Imine Formation
The formation of N-methoxy-1-thiophen-2-ylethanimine from 2-acetylthiophene and methoxyamine proceeds through a well-established nucleophilic addition-elimination mechanism.
Caption: Mechanism of N-methoxy-1-thiophen-2-ylethanimine synthesis.
The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps. The presence of a mild base, such as pyridine or sodium acetate, is often employed to neutralize the hydrochloric acid liberated from the methoxyamine hydrochloride salt, thereby driving the equilibrium towards the product.
Experimental Protocol: A Practical Guide to Synthesis
This section provides a detailed, step-by-step procedure for the synthesis of N-methoxy-1-thiophen-2-ylethanimine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylthiophene | 126.18 | 1.26 g | 0.01 |
| Methoxyamine hydrochloride | 83.52 | 1.00 g | 0.012 |
| Pyridine | 79.10 | 0.95 g (0.97 mL) | 0.012 |
| Ethanol (anhydrous) | 46.07 | 20 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.26 g, 0.01 mol) and anhydrous ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add methoxyamine hydrochloride (1.00 g, 0.012 mol) followed by pyridine (0.97 mL, 0.012 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford N-methoxy-1-thiophen-2-ylethanimine as a pale yellow oil.
Characterization of N-methoxy-1-thiophen-2-ylethanimine
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The expected analytical data for N-methoxy-1-thiophen-2-ylethanimine are presented below.
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Pale yellow oil |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methyl group, and the methoxy group. The thiophene protons will appear as multiplets in the aromatic region (approximately 7.0-7.5 ppm). The methyl protons adjacent to the imine carbon will resonate as a singlet at around 2.3 ppm, and the methoxy protons will appear as a singlet at approximately 4.0 ppm. The presence of (E) and (Z) isomers may lead to the observation of two sets of signals for the methyl and methoxy groups.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display signals for the thiophene ring carbons (typically in the range of 125-145 ppm), the imine carbon (around 155 ppm), the methyl carbon (approximately 15 ppm), and the methoxy carbon (around 62 ppm).
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methoxy radical (·OCH₃) or other characteristic fragments of the thiophene ring.
Alternative Synthetic Routes
While the direct condensation of 2-acetylthiophene with methoxyamine is the most straightforward approach, other methods for the synthesis of oxime ethers can be adapted for the preparation of N-methoxy-1-thiophen-2-ylethanimine. One such method involves a two-step process:
-
Oxime Formation: Reaction of 2-acetylthiophene with hydroxylamine hydrochloride to form the corresponding oxime.
-
O-Alkylation: Subsequent alkylation of the oxime with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
This two-step approach may be advantageous in certain situations but is generally less atom-economical and more time-consuming than the one-pot condensation.
Conclusion: A Versatile Building Block for Future Discoveries
This technical guide has provided a comprehensive and practical framework for the synthesis of N-methoxy-1-thiophen-2-ylethanimine. The detailed experimental protocol, coupled with an in-depth discussion of the reaction mechanism and analytical characterization, equips researchers with the necessary knowledge to confidently prepare this valuable heterocyclic compound. The inherent versatility of the thiophene scaffold and the N-methoxyimine functionality makes N-methoxy-1-thiophen-2-ylethanimine a promising building block for the design and synthesis of novel therapeutic agents and functional materials. As the quest for new and improved molecules continues, a thorough understanding of synthetic methodologies, such as the one detailed herein, will be paramount to driving innovation in the chemical and pharmaceutical sciences.
References
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TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Online]. Available at: [Link]
- Google Patents. (2021). Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide. CN112851543A. [Online].
- Google Patents. (2013). Preparation method for methoxylamine hydrochloride. CN102976968A. [Online].
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An In-depth Technical Guide to N-methoxy-1-thiophen-2-ylethanimine: A Theoretical and Applied Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical overview of N-methoxy-1-thiophen-2-ylethanimine, a heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. Although direct experimental data for this specific molecule is not extensively available in current literature, this document, grounded in the established principles of organic chemistry and analysis of closely related analogues, offers a robust predictive profile. We will delve into its core chemical properties, propose a detailed synthetic protocol, and explore its reactivity and potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising, yet underexplored, chemical entity.
Introduction: The Promise of a Thiophene-Based N-Methoxyimine
The thiophene ring is a well-established "privileged" scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for the benzene ring, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]
The incorporation of an N-methoxyimine (or oxime ether) functional group introduces a unique set of chemical characteristics. The >C=N-O-R moiety is present in several approved drugs and is known to influence the biological activity of molecules.[7] N-methoxy-1-thiophen-2-ylethanimine, the subject of this guide, synergistically combines these two key structural motifs. While this specific molecule remains largely uncharacterized in the public domain, its constituent parts suggest a high potential for novel applications, particularly in the realm of drug discovery where the exploration of new chemical space is paramount. This guide aims to bridge the current information gap by providing a detailed theoretical framework and actionable experimental guidance.
Physicochemical and Spectroscopic Profile (Predicted)
Based on the known properties of 2-acetylthiophene, N-methoxyimines, and general principles of physical organic chemistry, we can predict the core properties of N-methoxy-1-thiophen-2-ylethanimine.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound.
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₇H₉NOS | Based on the structure. |
| Molecular Weight | 155.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to its precursor, 2-acetylthiophene, and other N-methoxyimines. |
| Boiling Point | ~220-240 °C | Expected to be higher than 2-acetylthiophene (214 °C) due to increased molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | Typical for organic molecules of this size and polarity. |
| LogP | ~2.0 - 2.5 | Estimated based on the lipophilicity of the thiophene ring and the N-methoxyimine group. |
Spectroscopic Characterization
The structural elucidation of N-methoxy-1-thiophen-2-ylethanimine can be achieved through a combination of spectroscopic techniques. The expected key spectral data are presented below.
| Spectroscopy | Key Predicted Peaks/Shifts |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.70-7.80 (dd, 1H, Thiophene H5), δ 7.20-7.30 (dd, 1H, Thiophene H3), δ 7.05-7.15 (dd, 1H, Thiophene H4), δ 3.95-4.05 (s, 3H, -OCH₃), δ 2.25-2.35 (s, 3H, -CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 155-160 (C=N), δ 140-145 (Thiophene C2), δ 128-132 (Thiophene CH), δ 126-128 (Thiophene CH), δ 125-127 (Thiophene CH), δ 60-65 (-OCH₃), δ 15-20 (-CH₃) |
| Infrared (IR) (Neat) | ν (cm⁻¹): ~3100 (Aromatic C-H stretch), ~2940 (Aliphatic C-H stretch), ~1630-1650 (C=N stretch), ~1410 (Aromatic C=C stretch), ~1040 (N-O stretch) |
| Mass Spectrometry (EI) | m/z: 155 (M⁺), 140 ([M-CH₃]⁺), 124 ([M-OCH₃]⁺), 112 ([M-C₂H₃N]⁺), 83 (Thiophene fragment) |
Synthesis and Reactivity
The most direct and efficient route to N-methoxy-1-thiophen-2-ylethanimine is the condensation of 2-acetylthiophene with O-methylhydroxylamine hydrochloride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-methoxy-1-thiophen-2-ylethanimine.
Experimental Protocol: Synthesis of N-methoxy-1-thiophen-2-ylethanimine
This protocol is adapted from established procedures for the synthesis of N-methoxyimines from ketones.[8]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
O-Methylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-acetylthiophene (1.0 eq) in anhydrous ethanol, add O-methylhydroxylamine hydrochloride (1.1 eq).
-
To this suspension, add pyridine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x volume of residue).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield N-methoxy-1-thiophen-2-ylethanimine.
Reactivity Profile
The reactivity of N-methoxy-1-thiophen-2-ylethanimine is dictated by the imine functionality and the electron-rich thiophene ring.
Caption: Key potential reactions of N-methoxy-1-thiophen-2-ylethanimine.
-
Hydrolysis: The imine bond is susceptible to hydrolysis under acidic conditions, which would regenerate the starting ketone, 2-acetylthiophene.
-
Reduction: The C=N double bond can be readily reduced to the corresponding N-methoxy amine using common reducing agents like sodium borohydride or catalytic hydrogenation.
-
Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithium compounds can add to the electrophilic carbon of the imine, leading to the formation of more complex amine derivatives after workup.
-
Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution, primarily at the 5-position, which is the most activated position.
Potential Applications in Drug Development
The unique structural features of N-methoxy-1-thiophen-2-ylethanimine make it an attractive scaffold for the development of novel therapeutic agents.
-
Bioisosteric Replacement: The thiophene ring can serve as a bioisosteric replacement for a phenyl ring in known bioactive molecules, potentially improving their metabolic stability, solubility, and target affinity.[2][3]
-
Scaffold for Library Synthesis: The reactivity of the imine and thiophene moieties allows for diverse functionalization, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.
-
Antimicrobial and Anticancer Agents: Many thiophene derivatives have shown promising antimicrobial and anticancer activities.[4][5] The introduction of the N-methoxyimine group could modulate these activities and lead to the discovery of novel therapeutic leads.
-
Enzyme Inhibitors: The structural motif may be suitable for designing inhibitors of various enzymes, where the thiophene ring can engage in hydrophobic or π-stacking interactions and the N-methoxyimine can act as a hydrogen bond acceptor.
Conclusion
N-methoxy-1-thiophen-2-ylethanimine represents a molecule of significant, yet largely untapped, potential. This technical guide has provided a comprehensive theoretical framework for its properties, synthesis, and reactivity, based on the well-understood chemistry of its constituent functional groups. The proposed synthetic protocol is straightforward and utilizes readily available starting materials. The predicted spectroscopic data will be invaluable for the characterization of this compound upon its synthesis. It is our hope that this guide will stimulate further research into this and related thiophene-based N-methoxyimines, ultimately leading to the development of novel molecules with valuable applications in medicinal chemistry and beyond.
References
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National Center for Biotechnology Information. (n.d.). O-Methylhydroxylamine hydrochloride. PubChem. Retrieved from [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Thiophene-based medicinal chemistry. Current Opinion in Drug Discovery & Development, 11(6), 816–829.
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- Holenz, J., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. Bioorganic & Medicinal Chemistry, 26(15), 4447-4456.
- De la Rosa-García, E., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(18), 12268–12284.
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- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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ResearchGate. (2015). How can I synthezise imine from ketone? Retrieved from [Link]
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- Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195638.
- Almássy, L., et al. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Polymer Chemistry, 15(2), 169-175.
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JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Retrieved from [Link]
- Jäger, M., et al. (2022). Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene. Physical Chemistry Chemical Physics, 24(45), 27725-27733.
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MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]
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N-methoxy-1-thiophen-2-ylethanimine: Physicochemical Profiling and Mass Spectrometry Workflows
A Technical Guide to Molecular Weight Applications in Analytical and Synthetic Chemistry
Executive Summary
In modern drug discovery and agrochemical development, thiophene-based oxime ethers serve as critical pharmacophores and versatile synthetic intermediates. N-methoxy-1-thiophen-2-ylethanimine (CAS: 114773-97-6), also known as 1-(thiophen-2-yl)ethan-1-one O-methyl oxime, is a prime example of this chemical class[1].
For analytical scientists and synthetic chemists, the precise molecular weight of this compound is not merely a descriptive statistic; it is the fundamental parameter that dictates mass spectrometry (LC-MS/MS) tuning, reaction monitoring, and pharmacokinetic profiling. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, detailing how its molecular weight of 155.22 g/mol governs both its synthesis and high-resolution analytical quantification[1].
Physicochemical Profiling & Structural Analysis
The molecular architecture of N-methoxy-1-thiophen-2-ylethanimine consists of an electron-rich thiophene ring conjugated to an ethanimine backbone, where the nitrogen is substituted with a methoxy group. This specific structural arrangement yields the chemical formula C₇H₉NOS .
To design highly specific Multiple Reaction Monitoring (MRM) assays, analysts must differentiate between the nominal mass (used for low-resolution quadrupole systems) and the monoisotopic exact mass (critical for High-Resolution Mass Spectrometry like TOF or Orbitrap systems).
Quantitative Data Summary
The following table summarizes the critical mass parameters required for instrumental calibration and compound verification[1][2].
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₇H₉NOS | Defines elemental composition and isotopic distribution. |
| Standard Molecular Weight | 155.22 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Monoisotopic Exact Mass | 155.0405 Da | Required for HRMS identification (e.g., TOF/Orbitrap). |
| Target Precursor Ion [M+H]⁺ | m/z 156.048 | Primary target for positive Electrospray Ionization (ESI+). |
| CAS Registry Number | 114773-97-6 | Unique identifier for regulatory and inventory tracking. |
Causality Note: The presence of sulfur (³²S) in the thiophene ring results in a distinct M+2 isotopic signature (³⁴S, ~4.4% natural abundance) at m/z 158.04. This isotopic pattern serves as a secondary validation checkpoint during mass spectral analysis to confirm the presence of the thiophene moiety.
Synthetic Methodology & Mass-Guided Reaction Monitoring
The synthesis of N-methoxy-1-thiophen-2-ylethanimine relies on a classical nucleophilic addition-elimination reaction. By tracking the shift in molecular weight from the starting material (126.18 g/mol ) to the product (155.22 g/mol ), chemists can monitor reaction kinetics in real-time using LC-MS[1].
Experimental Protocol: Condensation Synthesis
1. Reagent Preparation: Dissolve 10.0 mmol (1.26 g) of 2-acetylthiophene in 20 mL of absolute ethanol. 2. Nucleophilic Addition: Add 12.0 mmol (1.00 g) of O-methylhydroxylamine hydrochloride, followed by 12.0 mmol (0.98 g) of anhydrous sodium acetate. Causality: The sodium acetate acts as an acid scavenger. It neutralizes the hydrochloride salt, liberating the free O-methylhydroxylamine nucleophile required to attack the electrophilic carbonyl carbon of the thiophene derivative. 3. Reflux & Monitoring: Heat the reaction mixture to 80°C under reflux. Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in methanol, and inject into a direct-infusion MS. The reaction is deemed complete when the precursor peak at m/z 127.0 (protonated 2-acetylthiophene) is entirely replaced by the product peak at m/z 156.0[2]. 4. Workup & Purification: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (30 mL) and deionized water (30 mL). Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure oxime.
Fig 1: Synthetic workflow and mass transition for N-methoxy-1-thiophen-2-ylethanimine.
Analytical Protocol: LC-MS/MS Quantification
To quantify N-methoxy-1-thiophen-2-ylethanimine in complex matrices (e.g., pharmacokinetic blood plasma or crude synthetic mixtures), a triple quadrupole (QqQ) mass spectrometer is utilized. The protocol leverages the exact mass of the compound to isolate the m/z 156.04 precursor ion[2].
Experimental Protocol: MRM Assay Development
1. Chromatographic Separation:
-
Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase, ensuring the nitrogen atom of the imine group is thoroughly protonated during electrospray ionization. This maximizes the yield of the [M+H]⁺ ion, drastically improving the signal-to-noise ratio.
2. Ionization Source Tuning (ESI+):
-
Mode: Positive Electrospray Ionization.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
3. Quadrupole Mass Selection (MRM):
-
Q1 (Precursor Selection): Set the first quadrupole to isolate m/z 156.0[2].
-
Q2 (Collision Cell): Introduce Argon gas. Apply a Collision Energy (CE) sweep from 10 eV to 30 eV to induce fragmentation.
-
Q3 (Product Ion Monitoring): Monitor the primary product ions. The most common fragmentation pathway for methoximes involves the homolytic cleavage of the N-O bond, resulting in the loss of a methoxy radical (•OCH₃, -31 Da), yielding a prominent fragment at m/z 125.0.
Validation Checkpoint: A self-validating MRM assay must monitor at least two transitions: one for quantification (e.g., 156.0 → 125.0) and one for qualification (e.g., 156.0 → 108.0, representing thiophene ring cleavage) to ensure absolute structural certainty.
Fig 2: LC-MS/MS MRM workflow targeting the m/z 156.04 precursor ion.
References
-
Harpreet Kour, Alpa Sharma, Jaspreet Kour, Sanghapal D. Sawant. "Palladium-Catalyzed Intramolecular α-Arylation of Sulfoximines." European Journal of Organic Chemistry, (2022). Available at:[Link]
-
"I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD AURORA KINASE INHIBITION FOR PET IMAGING." Knowledge Commons, Lakehead University, (2023). Available at:[Link]
Sources
Structural Elucidation of N-Methoxy-1-thiophen-2-ylethanimine via 13C Nuclear Magnetic Resonance: A Comprehensive Guide
Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Elucidation Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: N-methoxy-1-thiophen-2-ylethanimine (CAS: 114773-97-6)
Executive Summary
In modern drug discovery and agrochemical development, oxime ethers containing heterocyclic scaffolds are highly valued for their metabolic stability and unique hydrogen-bonding profiles. N-methoxy-1-thiophen-2-ylethanimine (also known as 2-acetylthiophene O-methyloxime) is a prime example of such a building block.
Accurate structural characterization of this molecule is paramount, particularly because the imine double bond ( C=N ) gives rise to stable (E) and (Z) stereoisomers. This whitepaper provides an in-depth, field-proven methodology for the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, emphasizing the mechanistic causality behind chemical shifts and outlining a self-validating experimental protocol.
Mechanistic Principles of 13C NMR for Oxime Ethers
To interpret the 13C NMR spectrum of N-methoxy-1-thiophen-2-ylethanimine, one must understand the electronic and spatial forces governing the nuclear shielding of its carbon atoms. The baseline chemical shifts for the thiophene ring can be extrapolated from the parent ketone, 2-acetylthiophene . However, the conversion of the carbonyl to an oxime ether introduces profound changes.
The Causality of the γ-Gauche Effect in Stereochemical Assignment
The most critical analytical challenge for this molecule is differentiating the (E) and (Z) isomers. By Cahn-Ingold-Prelog priority rules, the thiophene ring outranks the methyl group, and the methoxy group outranks the nitrogen lone pair. Therefore, in the (E) -isomer , the thiophene ring and the methoxy group are anti to each other, forcing the methyl group to be syn (cis) to the methoxy group.
This spatial proximity creates a phenomenon known as γ -gauche steric compression . The steric clash between the electron clouds of the methoxy oxygen and the methyl protons causes a polarization of the C−H bonds. This polarization pushes electron density toward the methyl carbon, effectively shielding it from the external magnetic field ( B0 ).
-
Result: The methyl carbon in the (E) -isomer shifts significantly upfield to ~13.5 ppm .
-
Contrast: In the (Z) -isomer, the methyl group is anti to the methoxy group, relieving this compression. Consequently, the (Z) -methyl carbon resonates further downfield at ~21.0 ppm .
Fig 2. Logical deduction pathway for (E)/(Z) stereoisomer differentiation.
Experimental Workflow: A Self-Validating Protocol
A robust 13C NMR protocol must be self-validating to ensure that signal intensities and chemical shifts are artifacts-free. The following methodology is designed to yield high-fidelity quantitative data for oxime ether derivatives .
Step-by-Step Methodology
-
Sample Preparation: Dissolve 25−30 mg of the highly purified analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: The high concentration compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. Tetramethylsilane (TMS) at 0.00 ppm is added as an internal chemical shift reference.
-
Locking and Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl3 ( 77.16 ppm for 13C ) and perform gradient shimming to ensure a homogeneous magnetic field, critical for resolving the closely spaced thiophene carbon signals.
-
Pulse Sequence Selection: Utilize a standard 1D sequence with WALTZ-16 broadband proton decoupling . This collapses complex C−H multiplets into sharp singlets, drastically improving the signal-to-noise (S/N) ratio.
-
Optimizing Relaxation Delay ( d1 ): Set d1=2.5 seconds . Causality: Quaternary carbons (the imine C=N and the thiophene C2 ) lack directly attached protons, meaning they have inherently long longitudinal relaxation times ( T1 ). A sufficient d1 ensures complete recovery of magnetization between pulses.
-
Self-Validation (Inverse-Gated Decoupling): To validate the (E)/(Z) isomeric ratio quantitatively, run a parallel inverse-gated decoupling experiment. In standard decoupled spectra, the Nuclear Overhauser Effect (NOE) artificially inflates the signals of protonated carbons. Inverse-gated decoupling suppresses the NOE, ensuring that the integral area of the carbon signals is directly proportional to the number of nuclei.
Fig 1. Self-validating 13C NMR acquisition workflow for oxime ethers.
Data Presentation & Spectral Interpretation
The table below summarizes the expected 13C NMR chemical shifts for the dominant (E) -isomer of N-methoxy-1-thiophen-2-ylethanimine, recorded in CDCl3 at 298 K. The assignments are grounded in comparative analyses of substituted thiophenes and standard oxime ether empirical data.
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Mechanistic Rationale & Assignment |
| C=N (Imine) | ~150.5 | Quaternary ( C ) | Strongly deshielded by the highly electronegative sp2 nitrogen and the adjacent oxygen atom. |
| C2 (Thiophene) | ~140.2 | Quaternary ( C ) | Ipso carbon. Deshielded by the adjacent sulfur atom and conjugation with the imine double bond. |
| C5 (Thiophene) | ~128.5 | Methine ( CH ) | Alpha to the sulfur atom; experiences strong inductive deshielding from the heteroatom. |
| C3 (Thiophene) | ~127.8 | Methine ( CH ) | Beta to sulfur; shift is influenced by the electron-withdrawing nature of the adjacent imine group. |
| C4 (Thiophene) | ~126.5 | Methine ( CH ) | Beta to sulfur; furthest from the imine substituent, exhibiting the most shielded aromatic signal. |
| O−CH3 (Methoxy) | ~61.8 | Methyl ( CH3 ) | Strongly deshielded due to direct covalent attachment to the highly electronegative oxygen atom. |
| C−CH3 (Methyl) | ~13.5 | Methyl ( CH3 ) | Highly shielded due to the γ -gauche effect caused by steric compression with the syn-methoxy group. |
Conclusion
The structural elucidation of N-methoxy-1-thiophen-2-ylethanimine via 13C NMR requires a deep understanding of stereochemical dynamics and magnetic anisotropy. By leveraging the γ -gauche effect, analysts can definitively assign the (E) and (Z) isomers based on the profound upfield shift of the methyl carbon in the (E) -configuration. Furthermore, adhering to a self-validating acquisition protocol—specifically optimizing relaxation delays and utilizing inverse-gated decoupling—ensures that the resulting spectral data is both qualitatively accurate and quantitatively reliable for rigorous pharmaceutical and chemical development.
References
"physical and chemical properties of N-methoxy-1-thiophen-2-ylethanimine"
An In-depth Technical Guide to the Physical and Chemical Properties of N-methoxy-1-thiophen-2-ylethanimine
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount. Thiophene derivatives, in particular, have garnered significant attention as "privileged structures." Their ability to act as bioisosteres for benzene rings allows them to modulate pharmacokinetic and pharmacodynamic properties, making them integral to the design of new therapeutic agents.[1][2][3][4] This guide focuses on a specific, yet potentially valuable, member of this class: N-methoxy-1-thiophen-2-ylethanimine .
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any compound is a thorough understanding of its structure and predicted properties. These computational predictions are invaluable for designing synthetic routes, purification strategies, and analytical methods.
Chemical Structure:
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of N-methoxy-1-thiophen-2-ylethanimine
Introduction: The Significance of Thiophene-Containing Oxime Ethers
N-methoxy-1-thiophen-2-ylethanimine, also known as 2-acetylthiophene O-methyl oxime, is a specialized organic compound featuring a thiophene ring linked to an N-methoxy-ethanimine moiety. The thiophene ring is a critical pharmacophore in medicinal chemistry, present in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. The incorporation of an oxime ether functional group introduces unique physicochemical properties, including altered lipophilicity, metabolic stability, and hydrogen bonding capabilities. Derivatives of 2-acetylthiophene oximes have been investigated for their biological activities, including potential antitumor effects, making their synthesis a topic of interest for researchers in drug discovery and development.[1]
This document provides a comprehensive, field-proven protocol for the synthesis of N-methoxy-1-thiophen-2-ylethanimine from commercially available starting materials. It details the underlying chemical principles, step-by-step procedures, and characterization methods to ensure a reliable and reproducible outcome for researchers and drug development professionals.
Reaction Principle: Nucleophilic Condensation
The synthesis of N-methoxy-1-thiophen-2-ylethanimine is achieved through a classic condensation reaction. The core of this transformation is the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of 2-acetylthiophene. When using methoxyamine hydrochloride, a weak base such as pyridine is required to neutralize the hydrochloric acid, liberating the free methoxyamine to act as the nucleophile. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the target imine (methoxime). The presence of a base is crucial for driving the equilibrium towards the product by neutralizing the acid formed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetylthiophene | Reagent Grade, ≥99% | Major Chemical Suppliers | Starting material.[2] |
| Methoxyamine hydrochloride | ≥98% | Major Chemical Suppliers | Source of the N-methoxy group. |
| Pyridine | Anhydrous, 99.8% | Major Chemical Suppliers | Acts as both solvent and base. |
| Ethanol | Reagent Grade | Major Chemical Suppliers | For recrystallization (optional). |
| Diethyl ether | Anhydrous | Major Chemical Suppliers | For extraction. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Major Chemical Suppliers | For drying organic layers. |
Detailed Experimental Protocol
This protocol outlines the synthesis of N-methoxy-1-thiophen-2-ylethanimine from 2-acetylthiophene and methoxyamine hydrochloride.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (5.0 g, 39.6 mmol).
-
Add anhydrous pyridine (40 mL). Stir the mixture at room temperature until the 2-acetylthiophene is fully dissolved.
-
To this solution, add methoxyamine hydrochloride (4.0 g, 47.9 mmol, 1.2 equivalents) in one portion.
Expert Insight: Pyridine serves a dual role as a solvent and an acid scavenger. Using anhydrous pyridine is critical to prevent side reactions and to ensure the reaction proceeds efficiently, as water can hydrolyze the imine product. An excess of methoxyamine hydrochloride is used to drive the reaction to completion.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the 2-acetylthiophene spot (starting material) indicates the reaction is complete.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Trustworthiness Check: The acidic wash is crucial for removing the high-boiling pyridine. The subsequent bicarbonate wash neutralizes any residual acid, preventing potential product degradation during concentration.
Step 4: Purification
The crude N-methoxy-1-thiophen-2-ylethanimine can be purified by vacuum distillation or column chromatography on silica gel. For most applications, vacuum distillation is sufficient.
-
Vacuum Distillation: Distill the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature to obtain the pure product as a colorless to pale yellow oil.
-
Column Chromatography (Alternative): If necessary, purify the crude product using silica gel chromatography with a gradient of ethyl acetate in hexane as the eluent.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart of the synthesis protocol.
Characterization Data
The identity and purity of the synthesized N-methoxy-1-thiophen-2-ylethanimine (Molecular Formula: C7H9NOS, Molecular Weight: 155.22 g/mol ) should be confirmed by spectroscopic methods.[3]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the δ 7.0-7.5 ppm region), a singlet for the methyl group protons (δ ~2.3 ppm), and a singlet for the methoxy group protons (δ ~4.0 ppm). |
| ¹³C NMR | Resonances for the thiophene carbons, the imine carbon (C=N), the methyl carbon, and the methoxy carbon. |
| Mass Spec (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |
| IR Spectroscopy | A characteristic C=N stretching frequency (around 1640-1660 cm⁻¹), and the absence of a strong C=O stretch from the starting material (around 1665 cm⁻¹). |
Safety and Handling
-
2-Acetylthiophene: Harmful if swallowed, in contact with skin, or if inhaled.[2] Handle in a well-ventilated fume hood.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. Use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methoxyamine hydrochloride: May be corrosive to metals. Causes skin and eye irritation.
-
The reaction should be performed in a well-ventilated chemical fume hood. All glassware should be properly dried before use.
References
- Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1.
- Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes of 2-hydroxyacetophenone etc. Journal of the Indian Council of Chemists, 3(2), 158-163.
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National Center for Biotechnology Information (n.d.). 2-Acetylthiophene. PubChem. Retrieved from [Link]
- Valivittan, J., & K. S. (2014). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 50(1), 1-22.
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Chemeo (n.d.). Chemical Properties of Ethanamine, 2-methoxy-. Retrieved from [Link]
-
Wikipedia. (2024). 2-Acetylthiophene. Retrieved from [Link]
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Application Notes & Protocols: High-Purity Recrystallization of N-methoxy-1-thiophen-2-ylethanimine
Abstract: This document provides a comprehensive guide to the purification of N-methoxy-1-thiophen-2-ylethanimine via recrystallization. In the absence of established specific protocols for this compound, this guide synthesizes foundational chemical principles and data from analogous thiophene derivatives to propose a robust and adaptable methodology.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure the highest purity of the final product, a critical requirement for subsequent applications in medicinal chemistry and materials science.
Introduction: The Importance of Purity for Thiophene Derivatives
N-methoxy-1-thiophen-2-ylethanimine belongs to the thiophene class of heterocyclic compounds. Thiophene and its derivatives are significant structural motifs in medicinal chemistry, often considered bioisosteres of benzene rings, and are present in numerous approved pharmaceuticals.[2] These compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine and methoxy functionalities on the ethanimine side chain offer versatile points for synthetic modification, making the title compound a valuable intermediate.
For any application in drug discovery or materials science, the purity of a starting compound is paramount. Impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable side reactions, and poor device performance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material of very high purity when optimized correctly.[3][4] This guide details the principles and a practical, step-by-step protocol for the effective recrystallization of N-methoxy-1-thiophen-2-ylethanimine.
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Cooling the solution slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution.
-
Excluding impurities. Because the impurities are present in much smaller concentrations, they remain dissolved in the cold solvent (mother liquor) while the pure compound selectively crystallizes.[5]
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound being purified.
Proposed Recrystallization Protocol for N-methoxy-1-thiophen-2-ylethanimine
This protocol is designed as a starting point. The optimal solvent and conditions should be determined empirically through small-scale trials.
Materials and Equipment
-
Crude N-methoxy-1-thiophen-2-ylethanimine
-
Selection of potential solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and vacuum flask
-
Filter paper to fit Büchner funnel
-
Ice bath
-
Spatula and glass stirring rod
Step 1: Solvent Selection
The structure of N-methoxy-1-thiophen-2-ylethanimine—containing a relatively nonpolar thiophene ring and a more polar methoxy-imine side chain—suggests that solvents of intermediate polarity or mixed solvent systems will be most effective. A preliminary solvent screen is essential.
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent from Table 1, drop by drop (approx. 0.5 mL).
-
Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.
-
If it does not dissolve at room temperature, gently heat the test tube in a water bath. If the compound dissolves completely upon heating, it is a potentially good solvent.
-
Allow the hot solution to cool to room temperature, then place it in an ice bath. Observe the formation of crystals. A good solvent will yield a high recovery of crystalline material.[6]
| Solvent Class | Example Solvents | Rationale & Expected Outcome |
| Alcohols | Ethanol, Isopropanol | The polar hydroxyl group may interact with the methoxy-imine moiety, while the alkyl chain interacts with the thiophene ring. Often a good starting point. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity that may provide the right balance for dissolution upon heating. |
| Aromatic Hydrocarbons | Toluene | The aromatic nature is compatible with the thiophene ring. May require a co-solvent to dissolve the more polar part of the molecule. |
| Alkanes | Heptane, Hexane | Likely to be a poor solvent on its own but excellent as an "anti-solvent" in a mixed solvent system with a more polar solvent like ethanol or ethyl acetate. |
| Mixed Solvents | Ethanol/Water, Toluene/Heptane | Often highly effective. The compound is dissolved in the "good" solvent (e.g., hot ethanol), and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy (the saturation point), then reheated to clarify and cooled. |
Step 2: The Recrystallization Workflow
The following workflow outlines the major steps of the purification process.
Caption: A flowchart of the major steps involved in the recrystallization process.
Detailed Experimental Protocol
-
Dissolution: Place the crude N-methoxy-1-thiophen-2-ylethanimine in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the crude solid in small portions, with heating and stirring, until the compound just dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing yield.[4][5]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, solid byproducts), a hot filtration step is necessary. Place a fluted piece of filter paper in a stemless glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by pouring boiling solvent through them. Quickly pour the hot solution of your compound through the fluted filter paper. This step must be done rapidly to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7] Use a small amount of the filtrate to transfer any remaining crystals from the flask to the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[4][5] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using too much wash solvent, or solvent that is not cold, will dissolve some of your product and reduce the yield.
-
Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help evaporate the solvent. Transfer the crystalline product to a watch glass, break up any large clumps, and allow it to air-dry completely. For a more thorough drying, a vacuum oven at low heat can be used, provided the compound is thermally stable.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. |
| No Crystals Form | The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation. | Gently boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" from a previous batch. |
| Poor Crystal Yield | Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much or warm solvent. | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated. Always use a minimal amount of ice-cold solvent for washing.[4][5] |
| Colored Product | Colored impurities are present in the crude material. | If the impurities are known to be non-polar, a pre-wash of the crude solid may be effective. For colored impurities soluble in the recrystallization solvent, add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product. |
References
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from a file named "recrystallization.pdf" (Specific source URL not available).
-
Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. Retrieved from [Link]
- University of the Fraser Valley. (n.d.). Recrystallization. Retrieved from a file named "Recrystallization1.pdf" (Specific source URL not available).
-
MDPI. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Retrieved from [Link]
- University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from a file named "recrystallization_filtration_melting_point.pdf" (Specific source URL not available).
-
PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from a file named "SOP_CRYSTALLIZATION.pdf" (Specific source URL not available).
- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
- Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Retrieved from a file named "SYNTHESIS_AND_CHARACTERIZATION_OF_1-THIOPHEN-2-YL-N-P-TOLYL_METHANIMINE_AND_ITS_PALLADIUMII_COMPLEX.pdf" (Specific source URL not available).
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Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]
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Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
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ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
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MDPI. (2022). Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics. Retrieved from [Link]
-
ACS Publications. (2019). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. Retrieved from [Link]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Introduction: The Analytical Significance of N-methoxy-1-thiophen-2-ylethanimine
An in-depth guide to the chromatographic analysis of N-methoxy-1-thiophen-2-ylethanimine, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
N-methoxy-1-thiophen-2-ylethanimine is a molecule of interest due to its structural motifs: a thiophene ring and an N-methoxy-imine group. Thiophene derivatives are prevalent in medicinal chemistry and materials science, often serving as crucial building blocks for more complex molecules.[1][2] The N-methoxy-imine functionality can influence the compound's chemical properties and biological activity. Accurate and robust analytical methods are paramount for monitoring its synthesis, determining purity, identifying impurities, and quantifying it in various matrices. This guide details chromatographic approaches essential for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For N-methoxy-1-thiophen-2-ylethanimine, a Reverse-Phase HPLC (RP-HPLC) method is highly suitable. In this mode, the compound is introduced into a column containing a nonpolar stationary phase (such as C18). A polar mobile phase then elutes the sample. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The thiophene moiety in the target molecule exhibits strong UV absorbance, making UV detection a sensitive and appropriate method.[1] A Diode Array Detector (DAD) can be particularly useful for assessing peak purity by capturing the full UV spectrum.[1]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of N-methoxy-1-thiophen-2-ylethanimine in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards within the linear range of the detector (e.g., 1-100 µg/mL).
-
If analyzing a reaction mixture, dilute an aliquot (e.g., 1:100 or 1:1000) with the mobile phase.[1]
-
Filter all samples and standards through a 0.22 µm syringe filter prior to injection to prevent column blockage.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.[1]
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation from potential impurities.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor in the range of 230-320 nm, as thiophene derivatives typically show strong absorbance in this region.[1]
-
-
Data Analysis:
-
Identification: The analyte peak is identified by comparing its retention time with that of a pure standard.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the injected standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.[1]
-
Data Presentation: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good retention for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile / Water (Gradient) | Allows for the elution of compounds with a range of polarities. |
| Detection | UV-Vis / DAD (230-320 nm) | The thiophene ring provides a strong chromophore for sensitive detection.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between speed and resolution. |
Workflow Diagram: HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, molecules containing polar functional groups like oximes can exhibit poor peak shape and thermal degradation during GC analysis.[3] For N-methoxy-1-thiophen-2-ylethanimine, derivatization is recommended to improve its volatility and thermal stability. Silylation, which converts the oxime group to a trimethylsilyl (TMS) ether, is a common and effective approach.[3][4] This increases the compound's stability and improves chromatographic performance.
Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Prepare a solution of the analyte in a volatile organic solvent such as ethyl acetate or dichloromethane. If the sample is in a non-volatile solvent, a liquid-liquid extraction may be necessary.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identification: The derivatized analyte is identified by its retention time and by comparing its mass spectrum to known fragmentation patterns of thiophene and silylated oxime compounds.
-
Quantification: Can be performed using a calibration curve with a suitable internal standard.
-
Data Presentation: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Derivatization | Silylation (BSTFA + 1% TMCS) | Increases volatility and thermal stability of the N-methoxy-imine group.[3] |
| Column | DB-5ms or equivalent | A standard non-polar column suitable for a wide range of organic molecules. |
| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for structural elucidation. |
| Temperature Program | 100 °C to 280 °C | Ensures separation from solvent and potential byproducts while eluting the analyte in a reasonable time. |
Workflow Diagram: GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Thin-Layer Chromatography (TLC)
Principle of Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring reaction progress, identifying compounds in a mixture, and determining purity.[5][6] Separation occurs on a plate coated with a thin layer of adsorbent (stationary phase), typically silica gel. The plate is developed in a sealed chamber with a solvent system (mobile phase). Components separate based on their differential affinity for the stationary and mobile phases.[5]
Experimental Protocol: TLC
-
Plate Preparation:
-
Use commercially available silica gel plates (e.g., Silica Gel 60 F254).
-
With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
-
Sample Application:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the sample solution onto the origin line. Keep the spot as small as possible.[7]
-
-
Development:
-
Prepare a developing chamber by adding a small amount of the chosen mobile phase and lining the chamber with filter paper to ensure vapor saturation.
-
Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp at 254 nm. The thiophene ring will quench the fluorescence of the plate, appearing as a dark spot.[8]
-
If necessary, further visualization can be achieved by placing the plate in a chamber with iodine crystals or by using a chemical stain.[5]
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
The Rf value can be used for comparison with standards.
-
Data Presentation: TLC Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for a wide range of organic compounds.[8] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system; the ratio can be adjusted to achieve optimal separation (Rf between 0.2 and 0.8). |
| Visualization | UV Light (254 nm) | Non-destructive and effective due to the UV-active thiophene ring.[8] |
Workflow Diagram: TLC Analysis
Caption: Thin-Layer Chromatography (TLC) experimental workflow.
References
- Benchchem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
- Sebok, A., Sezer, K., Vasanits-Zsigrai, A., Helenkár, A., Záray, G., & Molnár-Perl, I. (n.d.). Gas chromatography-mass spectrometry of the trimethylsilyl (oxime)
- LookChem. (n.d.). (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine.
- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26.
- PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
- PMC. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation.
- MDPI. (2026, March 10). Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. MDPI.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1).
- ASTM International. (n.d.). Improved GC/MS Analysis of Opiates with Use of Oxime-TMS Derivatives. Journal of Forensic Sciences 1972-2005.
- Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.
- Wikipedia. (n.d.). Thin-layer chromatography.
- PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine.
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
- Longdom. (n.d.). Thin-Layer Chromatography: An Essential Technique in Chemical Analysis.
- EBSCO. (n.d.). Thin-layer chromatography (TLC) | Chemistry | Research Starters.
- SIELC Technologies. (2021, December 29). HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column.
- SlidePlayer. (n.d.). Chromatographic Methods of Analysis.
- ResearchGate. (2013, May 15). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.
- ResearchGate. (2019, August 8). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.
- Google Patents. (n.d.). CN1023482C - Preparation method of new thiophene compounds.
- PubMed. (2018, December 15). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched struct. Retrieved from The Royal Society of Chemistry website.
- Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3).
- aTox. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica website.
- University of Missouri. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
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- 2. impactfactor.org [impactfactor.org]
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- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Application Note: N-Methoxy-1-thiophen-2-ylethanimine in Transition-Metal-Catalyzed C–H Activation
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and limitations of oxime-ether-directed C–H functionalization.
Executive Summary
In modern organic synthesis and drug discovery, the late-stage functionalization of heteroaromatics is a critical strategy for generating chemical diversity. N-methoxy-1-thiophen-2-ylethanimine (also known as 2-acetylthiophene O-methyl oxime) serves as a highly efficient, bifunctional substrate[1]. It acts primarily as a robust directing group (DG) for transition-metal-catalyzed C–H activation.
Unlike free oximes that can undergo unwanted Beckmann rearrangements, or simple ketones that bind weakly to metal centers, the O-methyl oxime provides a strong sp² nitrogen donor for metal coordination (e.g., Ru, Pd, Rh). Furthermore, in specific annulation reactions, the N–OMe bond acts as an internal oxidant, cleaving to facilitate the formation of fused heterocyclic scaffolds such as thieno-pyridines[2]. This application note details the mechanistic causality, experimental protocols, and known limitations of utilizing this compound in synthetic workflows.
Physicochemical Properties & Handling
Before initiating catalytic workflows, it is crucial to understand the physical parameters of the substrate to ensure proper handling and stoichiometric precision[3].
Table 1: Key Properties of N-methoxy-1-thiophen-2-ylethanimine
| Parameter | Value / Description |
| Chemical Name | N-methoxy-1-thiophen-2-ylethanimine |
| Synonyms | 2-Acetylthiophene O-methyl oxime; 1-(thiophen-2-yl)ethanone O-methyl oxime |
| CAS Registry Number | 114773-97-6 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density | ~1.11 g/cm³ |
| Solubility | Soluble in MeOH, DCM, Toluene, THF; Insoluble in water |
| Handling Precautions | Volatile organic compound (VOC). May cause methemoglobinemia upon systemic absorption. Handle in a fume hood. |
Mechanistic Insights: The Causality of the O-Methyl Oxime
The selection of the O-methyl oxime over O-acetyl or free hydroxyl oximes is not arbitrary; it is rooted in the thermodynamics of metal coordination and the kinetics of N–O bond cleavage[4].
-
Coordination Geometry: The nitrogen atom of the oxime ether strongly coordinates to electrophilic metal centers like Ru(II) or Pd(II). This coordination brings the metal into close proximity with the C3–H bond of the thiophene ring, lowering the activation energy for Concerted Metalation-Deprotonation (CMD).
-
Redox Dynamics & Leaving Group Ability: In ruthenium-catalyzed annulations with alkynes, the N–OMe group is uniquely suited to act as an internal oxidant. After the alkyne inserts into the ruthenacycle, the N–O bond cleaves, releasing methoxide/methanol and driving the reductive elimination step to form a pyridine ring.
-
Experimental Causality: Studies have shown that substituting the O-methyl group with an O-acetyl group (2-acetylthiophene O-acetyl oxime) completely halts the cyclization process under standard Ru(II) conditions[2]. The O-acetyl group either alters the electronics of the nitrogen donor too drastically or fails to undergo the necessary oxidative addition/cleavage sequence in the presence of the specific ruthenium catalytic species.
Mechanistic pathway of Ru-catalyzed C–H activation and annulation directed by the O-methyl oxime.
Validated Protocol: Ruthenium-Catalyzed Regioselective Annulation
This protocol describes the synthesis of thieno-fused isoquinoline analogs (thieno[2,3-c]pyridines) via the coupling of N-methoxy-1-thiophen-2-ylethanimine with internal alkynes[2]. This is a self-validating system: the generation of the highly fluorescent thieno-pyridine product serves as an immediate visual indicator of reaction success under UV light.
Reagents and Materials
-
Substrate: N-methoxy-1-thiophen-2-ylethanimine (1.0 equiv, 0.5 mmol)
-
Coupling Partner: 1-Phenyl-1-propyne (1.2 equiv, 0.6 mmol)
-
Catalyst: [{RuCl₂(p-cymene)}₂] (5 mol %, 0.025 mmol)
-
Additive: NaOAc (30 mol %, 0.15 mmol)
-
Solvent: Anhydrous Methanol (3.0 mL)
Step-by-Step Methodology
Experimental workflow for the Ru-catalyzed annulation of oxime ethers with alkynes.
Step 1: Reaction Setup
-
Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar.
-
Transfer[{RuCl₂(p-cymene)}₂] (15.3 mg, 5 mol %) and NaOAc (12.3 mg, 30 mol %) into the tube.
-
Add N-methoxy-1-thiophen-2-ylethanimine (77.6 mg, 0.5 mmol) and 1-phenyl-1-propyne (69.7 mg, 0.6 mmol).
Step 2: Degassing
-
Add 3.0 mL of anhydrous methanol.
-
Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon or Nitrogen for 10 minutes to remove dissolved oxygen, which can poison the active Ru(0)/Ru(II) species.
-
Replace the septum with a Teflon screw cap under positive inert gas flow.
Step 3: Thermal Activation
-
Place the sealed tube in a pre-heated oil bath or heating block set to 100 °C.
-
Stir vigorously for 16 hours. Causality note: The elevated temperature is required to overcome the activation barrier of the N–O bond cleavage step.
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane (10 mL) and filter the mixture through a short pad of Celite to remove ruthenium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).
-
Isolate the corresponding thieno-pyridine derivative.
Expected Yields and Substrate Scope
Table 2: Representative Yields for Thiophene Oxime Annulation[2]
| Substrate | Alkyne | Product Type | Isolated Yield (%) |
| N-methoxy-1-thiophen-2-ylethanimine | 1-Phenyl-1-propyne | Thieno[2,3-c]pyridine derivative | 76% |
| O-acetyl-1-thiophen-2-ylethanimine | 1-Phenyl-1-propyne | No Reaction / Decomposition | 0% |
| N-methoxy-1-thiophen-2-ylethanimine | Diphenylacetylene | Thieno[2,3-c]pyridine derivative | ~70-75% |
Note: The complete failure of the O-acetyl oxime variant underscores the critical nature of the methoxy leaving group in this specific catalytic cycle.
Known Limitations & Troubleshooting (Pd-Catalysis)
While N-methoxy-1-thiophen-2-ylethanimine is highly effective in Ru-catalyzed systems, researchers must be aware of its limitations in other transition-metal manifolds.
The Palladium/Peroxide Limitation: In recent studies exploring Pd(II)-catalyzed domino C(sp²)–H activation/N-arylation using aryl acyl peroxides, oxime esters derived from 2-acetylthiophene completely failed to yield the expected annulated products (phenanthridine analogs)[5].
Scientific Rationale: The failure is attributed to two competing factors:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can competitively coordinate to the soft Pd(II) center, displacing the necessary ligands or preventing the formation of the required cyclopalladated intermediate.
-
Electronic Mismatch: Aryl acyl peroxides generate carboxylate radical intermediates. The electron-rich nature of the thiophene ring, combined with the specific electronics of the oxime ether, may quench the radical intermediate prematurely or fail to undergo the necessary migratory insertion compared to standard acetophenone derivatives.
Troubleshooting Recommendation: If functionalizing the thiophene ring via Pd-catalysis is required, researchers should consider switching the directing group from an oxime ether to a more strongly coordinating bidentate directing group (e.g., 8-aminoquinoline amides), or utilize Rh(III) catalysis which exhibits higher tolerance for sulfur-containing heterocycles[4].
References
-
Molaid Chemical Database. 2-(α-methoxyimino)ethylthiophene - CAS 114773-97-6. Retrieved from:[Link]
-
Thirunavukkarasu, V. S.; Parthasarathy, K.; Cheng, C.-H. (2012). Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines. Organic Letters, 14(16), 4130–4133. URL:[Link]
-
Sambiagio, C.; Schönbauer, D.; Bliese, R.; Gille, H. M.; Haas, S. M.; et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47, 6603-6743. URL:[Link]
-
Kumar, A.; et al. (2023). Regioselective Synthesis of Phenanthridines via Pd(II)-Catalyzed Annulative C(sp²)–H Activation. The Journal of Organic Chemistry, 88(19), 13734–13745. URL:[Link]
Sources
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Investigating the Biological Activity of N-methoxy-1-thiophen-2-ylethanimine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of N-methoxy-1-thiophen-2-ylethanimine derivatives. While specific literature on this exact subclass of compounds is emerging, this guide leverages established methodologies for structurally related thiophene-based imines and oximes, which serve as a robust framework for investigation. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of an N-methoxy-ethanimine moiety to the thiophene core presents a novel chemical space with the potential for unique biological activities. This guide will walk you through the synthesis of these derivatives and the subsequent evaluation of their potential as antimicrobial and anticancer agents.
Part 1: Synthesis of N-methoxy-1-thiophen-2-ylethanimine Derivatives
The synthesis of the target compounds can be achieved through a straightforward condensation reaction between a thiophene-2-carboxaldehyde or a 2-acetylthiophene derivative and methoxyamine hydrochloride. The following protocol provides a general procedure that can be adapted for various substituted thiophenes.
Protocol 1: Synthesis of (E/Z)-N-methoxy-1-(thiophen-2-yl)ethan-1-imine
This protocol describes the synthesis starting from 2-acetylthiophene.
Scientific Principle: This reaction is a classic condensation reaction where the nucleophilic nitrogen of methoxyamine attacks the electrophilic carbonyl carbon of the acetyl group on the thiophene ring, followed by the elimination of a water molecule to form the imine (specifically, an oxime ether in this case).
Materials and Reagents:
-
2-Acetylthiophene
-
Methoxyamine hydrochloride
-
Pyridine or Sodium Acetate (as a base)
-
Ethanol (or other suitable alcohol as solvent)
-
Distilled water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in ethanol.
-
Addition of Methoxyamine: To this solution, add methoxyamine hydrochloride (1.1 equivalents) and a mild base such as pyridine or sodium acetate (1.5 equivalents). The base is crucial to neutralize the HCl salt of the hydroxylamine, liberating the free nucleophile.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Add distilled water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[6][7]
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Evaluation of Anticancer Activity
The anticancer potential of thiophene derivatives is a significant area of research, with many compounds showing cytotoxicity against various cancer cell lines. [5][8][9]
Protocol 3.1: MTT Assay for Cell Viability and IC₅₀ Determination
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [10]Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting cell growth.
Materials and Reagents:
-
Synthesized N-methoxy-1-thiophen-2-ylethanimine derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Positive control anticancer drug (e.g., Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for cytotoxicity testing using the MTT assay.
Part 4: Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of N-methoxy-1-thiophen-2-ylethanimine Derivatives (Example)
| Compound ID | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | H | 16 | 32 | 64 |
| Derivative 2 | 4-Cl | 8 | 16 | 32 |
| Derivative 3 | 4-OCH₃ | 32 | 64 | >128 |
| Gentamicin | - | 1 | 2 | NA |
| Amphotericin B | - | NA | NA | 0.5 |
Table 2: Anticancer Activity of N-methoxy-1-thiophen-2-ylethanimine Derivatives (Example)
| Compound ID | R-group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Derivative 1 | H | 25.4 ± 2.1 | 38.7 ± 3.5 |
| Derivative 2 | 4-Cl | 12.8 ± 1.5 | 19.2 ± 2.3 |
| Derivative 3 | 4-OCH₃ | 45.1 ± 4.2 | 62.5 ± 5.9 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.2 ± 0.2 |
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Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Li, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]
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Al-Ghorbani, M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. [Link]
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Sharma, V., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies. [Link]
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Al-Ghorbani, M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7218-7232. [Link]
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PubMed. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. [Link]
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Fahimeh Abedinifar, et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. RSC Advances. [Link]
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Idrees, M., et al. (2001). Synthesis Of Schiff Bases Of Thiophene-2-Carboxaldehyde And Its Antimicrobial Synthesis of N-Substituted Phenyl-4-Thiophenyl-2-Azetidinones and its Antimicrobial Activity. Oriental Journal of Chemistry. [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis of N-Substituted (Z)-3-Arylbenzo[c]thiophen-1(3H)-imines by the Reaction of 1-[Aryl(methoxy)methyl]-2-lithiobenzenes with Isothiocyanates Followed by Acid-Mediated Cyclization. [Link]
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Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. [Link]
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Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. [Link]
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AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
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Yildirim, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]
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El-Gamal, S. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
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Abouzid, K. M., & Shouman, S. (2008). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. European Journal of Medicinal Chemistry. [Link]
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Wouters, J., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]
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Ghorab, M. M., et al. (2024). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Journal of the Iranian Chemical Society. [Link]
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Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]
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European Journal of Medicinal Chemistry. (2010). Synthesis and Biological Evaluation of 2-(3′,4′,5′-Trimethoxybenzoyl)-3-Aryl/Arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. [Link]
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Ellefsen, K. N., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]
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Cha, H. J., et al. (2019). 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. Toxicology Letters. [Link]
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Akerman, K. S., et al. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules. [Link]
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bioRxiv. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. [Link]
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Application Notes & Protocols: N-methoxy-1-thiophen-2-ylethanimine as a Versatile Building Block for Heterocyclic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of N-methoxy-1-thiophen-2-ylethanimine as a strategic building block for the synthesis of diverse heterocyclic scaffolds. While direct literature on this specific imine is emerging, the protocols and methodologies outlined herein are grounded in well-established principles of organic synthesis, drawing parallels from the rich chemistry of thiophene derivatives and N-alkoxyimines.
The thiophene moiety is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its unique electronic properties and ability to engage in various metabolic interactions.[1][2] This guide focuses on leveraging the inherent reactivity of N-methoxy-1-thiophen-2-ylethanimine to construct valuable heterocyclic systems, particularly substituted pyridines and pyrimidines, which are core components of numerous approved drugs.[3]
Synthesis of the Building Block: N-methoxy-1-thiophen-2-ylethanimine
The foundational step is the efficient synthesis of the title imine. This is readily achieved through the condensation of 2-acetylthiophene with methoxylamine hydrochloride. The causality behind this choice lies in the high reactivity of the carbonyl group of 2-acetylthiophene and the nucleophilic nature of methoxylamine, leading to a high-yielding and clean transformation.
Protocol 1: Synthesis of N-methoxy-1-thiophen-2-ylethanimine
Materials:
-
2-Acetylthiophene
-
Methoxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-acetylthiophene (1.0 eq) in ethanol, add methoxylamine hydrochloride (1.1 eq).
-
Slowly add pyridine (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-methoxy-1-thiophen-2-ylethanimine.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Acetylthiophene | 1.0 | 126.17 |
| Methoxylamine HCl | 1.1 | 83.52 |
| Pyridine | 1.2 | 79.10 |
Expected Yield: 85-95%
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the target imine.
Application in Heterocycle Synthesis: Construction of Pyridine Scaffolds
N-methoxyimines are valuable precursors for the synthesis of pyridines through [4+2] cycloaddition reactions, where they can act as a two-atom nitrogen-containing component. A well-established strategy involves the reaction of an enone with the N-methoxyimine.
Protocol 2: Synthesis of a Thiophene-Substituted Pyridine Derivative
This protocol describes a plausible route to a 2,4,6-trisubstituted pyridine, a common motif in medicinal chemistry.[4]
Materials:
-
N-methoxy-1-thiophen-2-ylethanimine
-
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
1,2-Dichloroethane (DCE)
-
Hydroxylamine hydrochloride
-
Acetonitrile
Procedure:
-
To a solution of (E)-1,3-diphenylprop-2-en-1-one (1.0 eq) and N-methoxy-1-thiophen-2-ylethanimine (1.2 eq) in 1,2-dichloroethane, add Yb(OTf)₃ (10 mol%).
-
Reflux the reaction mixture for 24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
To the crude intermediate, add acetonitrile and hydroxylamine hydrochloride (1.5 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-phenyl-4-(thiophen-2-yl)-6-methylpyridine.
Mechanistic Rationale
The reaction proceeds through a Lewis acid-catalyzed [4+2] cycloaddition of the enone (acting as the four-atom component) and the in situ generated enamine from the N-methoxyimine. The resulting dihydropyridine intermediate subsequently undergoes aromatization upon treatment with hydroxylamine hydrochloride.
Caption: Mechanistic pathway for pyridine synthesis.
Application in Heterocycle Synthesis: Multicomponent Assembly of Pyrimidines
Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants.[5][6] N-methoxy-1-thiophen-2-ylethanimine can be envisioned as a key component in an MCR for the synthesis of thiophene-substituted pyrimidines, which are known for their diverse biological activities.[2][7]
Protocol 3: One-Pot Synthesis of a Thiophene-Substituted Pyrimidine
This protocol is based on the well-established Biginelli-like reaction, adapted for the use of an N-methoxyimine as a precursor to the amidine component.
Materials:
-
N-methoxy-1-thiophen-2-ylethanimine
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and N-methoxy-1-thiophen-2-ylethanimine (1.2 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 18-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid and wash with cold ethanol.
-
Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone product.
Mechanistic Insights
The reaction is proposed to proceed via an initial acid-catalyzed Knoevenagel condensation between benzaldehyde and ethyl acetoacetate to form an α,β-unsaturated ester. Concurrently, the N-methoxyimine, in the presence of ammonium acetate, generates an amidine in situ. The subsequent Michael addition of the amidine to the unsaturated ester, followed by cyclization and dehydration, affords the dihydropyrimidinone product.
Data Presentation: Comparison of Heterocyclic Scaffolds
| Heterocycle | Synthetic Strategy | Key Features |
| Pyridine | [4+2] Cycloaddition | Forms a six-membered aromatic ring. |
| Pyrimidine | Multicomponent Reaction | Efficiently builds a dihydropyrimidinone core. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques. The successful synthesis of the intermediates and final products can be confirmed by:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
The expected spectral data for the products are based on the known chemical shifts and fragmentation patterns of similar thiophene-containing heterocycles.
Conclusion and Future Directions
N-methoxy-1-thiophen-2-ylethanimine is a promising and versatile building block for the synthesis of a wide range of biologically relevant heterocycles. The protocols provided herein offer a solid foundation for researchers to explore the chemistry of this compound and develop novel synthetic methodologies. Future work could focus on expanding the scope of these reactions to include a wider variety of substrates and developing enantioselective versions of these transformations. The exploration of this building block in the synthesis of other heterocyclic systems, such as pyrazoles and imidazoles, is also a promising avenue for future research.
References
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Scale-Up Synthesis of N-methoxy-1-thiophen-2-ylethanimine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N-methoxy-1-thiophen-2-ylethanimine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust and scalable two-step process, commencing with the synthesis of 1-(thiophen-2-yl)ethan-1-one oxime, followed by its O-methylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, safety protocols, analytical methods, and troubleshooting advice to ensure a successful and efficient scale-up.
Introduction
N-methoxy-1-thiophen-2-ylethanimine and its derivatives are of significant interest due to their presence in a wide array of biologically active molecules.[1][2] The thiophene moiety is a well-established pharmacophore, often used as a bioisosteric replacement for a benzene ring in drug design.[3] The oxime ether functional group also plays a crucial role in modulating the physicochemical and pharmacokinetic properties of a molecule.[4][5]
The synthesis of oximes is typically achieved through the condensation of an aldehyde or ketone with hydroxylamine.[6][7] Subsequent O-alkylation of the oxime yields the desired oxime ether.[5] While these reactions are well-established on a laboratory scale, their transition to a larger, preparative scale presents unique challenges. This application note addresses these challenges by providing a detailed, optimized, and validated protocol for the multi-gram synthesis of N-methoxy-1-thiophen-2-ylethanimine.
Synthetic Strategy Overview
The synthetic route to N-methoxy-1-thiophen-2-ylethanimine proceeds in two main steps, as illustrated below. The initial step involves the formation of an oxime from 2-acetylthiophene and hydroxylamine hydrochloride. The subsequent step is the O-methylation of the resulting oxime.
Caption: Two-step synthesis of N-methoxy-1-thiophen-2-ylethanimine.
Detailed Experimental Protocols
PART 1: Synthesis of 1-(thiophen-2-yl)ethan-1-one oxime
This protocol describes the synthesis of the oxime intermediate from 2-acetylthiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Acetylthiophene | 126.17 | 50.0 g | 0.396 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 41.3 g | 0.594 | 1.5 |
| Pyridine | 79.10 | 62.7 g (64 mL) | 0.793 | 2.0 |
| Ethanol (95%) | - | 500 mL | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (50.0 g, 0.396 mol) and ethanol (500 mL).
-
Stir the mixture at room temperature until the 2-acetylthiophene is fully dissolved.
-
Add hydroxylamine hydrochloride (41.3 g, 0.594 mol) and pyridine (62.7 g, 0.793 mol) to the flask.[8]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water (3 x 200 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 50-55 g (89-98% of theoretical yield) of a white to off-white solid.
PART 2: Scale-up Synthesis of N-methoxy-1-thiophen-2-ylethanimine
This section details the O-methylation of the previously synthesized oxime.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-(thiophen-2-yl)ethan-1-one oxime | 141.19 | 50.0 g | 0.354 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 15.6 g | 0.390 | 1.1 |
| Dimethyl Sulfate (DMS) | 126.13 | 49.0 g (36.8 mL) | 0.388 | 1.1 |
| Tetrahydrofuran (THF) | - | 500 mL | - | - |
| Water | - | 250 mL | - | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(thiophen-2-yl)ethan-1-one oxime (50.0 g, 0.354 mol) in THF (500 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (15.6 g, 0.390 mol) in water (250 mL) and cool it to room temperature.
-
Add the NaOH solution to the oxime solution in the flask and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add dimethyl sulfate (49.0 g, 0.388 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting oxime is no longer detectable.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (200 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[10][11]
Expected Yield: 45-50 g (82-91% of theoretical yield) of a colorless to pale yellow oil.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques.
| Technique | 1-(thiophen-2-yl)ethan-1-one oxime | N-methoxy-1-thiophen-2-ylethanimine |
| Appearance | White to off-white solid | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.0 (m, 3H, thiophene-H), 2.3 (s, 3H, CH₃), 9.0 (br s, 1H, NOH) | δ 7.4-7.0 (m, 3H, thiophene-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.0, 142.1, 127.5, 126.8, 125.9, 12.1 | δ 153.5, 141.8, 127.3, 126.5, 125.7, 61.5, 13.8 |
| GC-MS (EI) | m/z: 141 (M⁺), 124, 97 | m/z: 155 (M⁺), 140, 124, 97 |
| HPLC Purity | >98% | >98% |
Note: Specific analytical data may vary slightly depending on the instrumentation and conditions used.[12][13]
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]
Specific Hazards:
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Dimethyl Sulfate (DMS): Extremely toxic, carcinogenic, and a suspected mutagen. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme caution and use appropriate engineering controls.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quench any residual dimethyl sulfate with a dilute ammonia solution before disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in oxime formation | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure adequate stirring. |
| Loss of product during workup. | Ensure complete precipitation by using ice-cold water and allowing sufficient time for precipitation. | |
| Low yield in O-methylation | Incomplete deprotonation of the oxime. | Use fresh, high-quality sodium hydroxide. Ensure complete dissolution before adding DMS. |
| Hydrolysis of dimethyl sulfate. | Add DMS slowly at a low temperature to minimize hydrolysis. | |
| Formation of byproducts | Side reactions due to high temperature. | Maintain strict temperature control during the addition of DMS. |
| Impure starting materials. | Use high-purity starting materials. |
Workflow Visualization
Caption: Experimental workflow for the scale-up synthesis.
Conclusion
The protocols outlined in this application note provide a reliable and scalable method for the synthesis of N-methoxy-1-thiophen-2-ylethanimine. By adhering to the detailed procedures, safety precautions, and analytical methods, researchers can confidently produce this valuable intermediate in multi-gram quantities, facilitating further research and development in the fields of medicinal and agricultural chemistry.
References
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. Different approaches for oxime (ether) synthesis. [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
Chemical Communications (RSC Publishing). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of oxime ethers via a formal reductive O–H bond insertion of oximes to α-keto esters. [Link]
-
PubMed. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. [Link]
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Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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Thieme Chemistry. Stereoconvergent Synthesis of Ketoximes - SYNFORM. [Link]
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ResearchGate. Synthetic applications. A) Gram‐scale synthesis of 32. B) Ketoximes as directing group in C−H activation. Reaction conditions. [Link]
-
Bentham Science Publishers. Recent Achievement in the Synthesis of Thiophenes. [Link]
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ACS Publications. Asymmetric Reductive Acylation of Aromatic Ketoximes by Enzyme-Metal Cocatalysis | The Journal of Organic Chemistry. [Link]
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National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]
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NIH. An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds - PMC. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
J & W PharmLab, LLC. MSDS Linked to catalog.xlsx. [Link]
-
Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 7. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. derthon.com [derthon.com]
- 15. jwpharmlab.com [jwpharmlab.com]
- 16. fishersci.com [fishersci.com]
Application Note: Comprehensive Analytical Methods for the Characterization and Isomeric Profiling of N-Methoxy-1-thiophen-2-ylethanimine
Introduction and Analytical Rationale
N-methoxy-1-thiophen-2-ylethanimine (CAS: 114773-97-6), also known as 2-acetylthiophene O-methyloxime, is a versatile heterocyclic oxime ether utilized extensively as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and biologically active heterocycles[1][2]. The defining structural feature of this compound is its carbon-nitrogen double bond (C=N), which introduces stereochemical complexity by forming E and Z geometric isomers.
Because the pharmacological efficacy and chemical reactivity of oxime ethers are highly dependent on their spatial configuration, robust analytical methodologies are paramount[3][4]. This application note provides a self-validating analytical suite designed for researchers and drug development professionals. It details the causality behind experimental choices across three core techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for isomeric separation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatility and fragmentation profiling[5][6].
Table 1: Physicochemical Profile
| Parameter | Value |
| IUPAC Name | 1-(thiophen-2-yl)ethan-1-one O-methyl oxime |
| CAS Number | 114773-97-6 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | Colorless to pale yellow liquid/oil |
Chromatographic Separation of E/Z Isomers (RP-HPLC-UV)
Expertise & Causality
Oxime ethers exist as an equilibrating mixture of E and Z isomers. The E-isomer—where the bulky thiophene ring and the methoxy group are positioned anti to each other—is typically thermodynamically favored due to minimized steric repulsion[3]. RP-HPLC is the premier technique for separating these isomers because the spatial arrangement of the methoxy group fundamentally alters the molecule's dipole moment and hydrophobic surface area. The Z-isomer, being more sterically compressed, exhibits a different partition coefficient on a C18 stationary phase compared to the E-isomer, allowing for baseline resolution[7].
Protocol: Isomeric Purity Analysis
-
Sample Preparation: Dissolve 10 mg of N-methoxy-1-thiophen-2-ylethanimine in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions.
-
Column Selection: Utilize a Gemini NX-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent. The high carbon load provides robust retention of the heterocyclic thiophene ring[7].
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Detection: UV absorbance at 254 nm (optimal for the conjugated thiophene-imine system).
-
System Validation: This protocol operates as a self-validating system. The analytical run is only considered valid if the resolution ( Rs ) between the E and Z peaks is ≥1.5 . If Rs<1.5 , the initial gradient ramp rate must be decreased by 2% B/min.
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 90 | 10 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Structural Elucidation via NMR Spectroscopy
Expertise & Causality
While HPLC separates the isomers, ¹H and ¹³C NMR spectroscopy is required to definitively assign the E and Z configurations. The assignment relies on the anisotropic deshielding effect generated by the C=N double bond and the nitrogen lone pair[6]. Protons situated syn to the electronegative oxygen atom of the methoxy group experience a distinct magnetic environment compared to those in the anti position. Consequently, the methyl group (-CH₃) attached to the imine carbon exhibits a measurable chemical shift difference between the E and Z isomers, serving as a diagnostic marker.
Protocol: NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Acquisition Parameters:
-
¹H NMR: 16 scans, 2 s relaxation delay, 30° pulse angle.
-
¹³C NMR: 256 scans, 2 s relaxation delay, complete proton decoupling.
-
-
System Validation: The spectrum must yield a signal-to-noise (S/N) ratio of >50:1 for the minor isomer to accurately integrate the E:Z ratio.
Table 3: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene Ring Protons | 6.90 - 7.50 | Multiplet | 3H |
| O-CH₃ (Methoxy) | ~3.92 - 4.00 | Singlet | 3H |
| N=C-CH₃ (Imine Methyl) | ~2.18 - 2.30 | Singlet | 3H |
(Note: Exact shifts will vary slightly between the E and Z geometric isomers[6])
Volatility and Fragmentation Profiling (GC-MS)
Expertise & Causality
Given its low molecular weight (155.22 g/mol ) and high volatility, N-methoxy-1-thiophen-2-ylethanimine is an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS)[5]. Electron Ionization (EI) at 70 eV induces highly predictable fragmentation in oxime ethers. The dominant and most characteristic pathway involves the homolytic cleavage of the N-O bond, resulting in the loss of a methoxy radical (•OCH₃, -31 Da)[4]. This cleavage confirms the presence of the O-methyl oxime functional group.
Protocol: GC-MS Analysis
-
Column: HP-5MS Capillary Column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization & Detection: EI mode at 70 eV. Mass scan range: m/z 40 to 300.
-
System Validation: The analytical identity is validated by the presence of the molecular ion [M]⁺ at m/z 155 and the diagnostic base peak at m/z 124 ([M - 31]⁺)[5].
Table 4: GC-MS Temperature Program
| Step | Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 250 | 5.0 |
| Ramp 2 | 25 | 300 | 3.0 |
Analytical Workflows and Visualizations
Analytical workflow for the comprehensive characterization of N-methoxy-1-thiophen-2-ylethanimine.
Proposed electron ionization (EI) mass fragmentation pathway for the oxime ether.
References
-
2-(α-methoxyimino)ethylthiophene - CAS号114773-97-6. molaid.com. 1
-
Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry - ACS Publications. 3
-
Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. ResearchGate. 5
-
Semisynthetic Ecdysteroid Cinnamate Esters and tert-Butyl Oxime Ether Derivatives with Trypanocidal Activity. PMC - NIH.7
-
The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. ResearchGate. 4
-
EP0245835B1 - Novel thiophene derivatives and methods for producing the same. Google Patents.6
-
The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. PMC - NIH. 2
Sources
- 1. 2-(α-methoxyimino)ethylthiophene - CAS号 114773-97-6 - 摩熵化学 [molaid.com]
- 2. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0245835B1 - Novel thiophene derivatives and methods for producing the same - Google Patents [patents.google.com]
- 7. Semisynthetic Ecdysteroid Cinnamate Esters and tert-Butyl Oxime Ether Derivatives with Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis, Handling, and Safety Protocols for N-Methoxy-1-(thiophen-2-yl)ethanimine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-methoxy-1-(thiophen-2-yl)ethanimine (CAS: 114773-97-6)
Executive Summary
In modern drug discovery, thiophene-containing scaffolds are privileged structures frequently utilized in the development of antithrombotics (e.g., clopidogrel analogs), kinase inhibitors, and central nervous system (CNS) therapeutics. N-methoxy-1-(thiophen-2-yl)ethanimine (also known as 2-acetylthiophene O-methyloxime) serves as a critical, highly stable building block for synthesizing 1-(thiophen-2-yl)ethanamine derivatives.
This application note provides a comprehensive guide to the physicochemical properties, mechanistic advantages, and validated protocols for the reduction of this oxime ether. Furthermore, it details the specific toxicological mechanisms—namely, methemoglobinemia—associated with its handling, ensuring a self-validating safety system for laboratory environments.
Physicochemical & Safety Profile
Before initiating any synthetic workflow, it is critical to understand the baseline properties and hazard profile of the compound [1]. All quantitative data and storage parameters are summarized in Table 1.
Table 1: Physicochemical and Safety Data
| Parameter | Specification / Data |
| Chemical Name | N-methoxy-1-(thiophen-2-yl)ethanimine |
| Common Synonyms | 2-Acetylthiophene O-methyloxime |
| CAS Number | 114773-97-6 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Primary Hazards | Volatile Organic Compound (VOC); Potential Methemoglobinemia inducer |
| Storage Conditions | Tightly closed, dry, well-ventilated place (inert atmosphere preferred) |
Mechanistic Insights: The Role of Oxime Ethers in Drug Development
Why Utilize an O-Methyl Oxime?
The conversion of 2-acetylthiophene to its primary amine counterpart cannot be efficiently achieved through direct reductive amination due to the instability of the intermediate imine. By converting the ketone to an O-methyl oxime ether , chemists gain several mechanistic advantages:
-
Resistance to Hydrolysis: The methoxy group stabilizes the C=N bond, preventing premature hydrolysis back to the ketone during storage or aqueous workup.
-
Prevention of Beckmann Rearrangement: Unlike standard oximes (which possess a free -OH group), O-methyl oximes are highly resistant to acid-catalyzed Beckmann rearrangements that would otherwise yield unwanted amide byproducts.
-
Stereoselective Reduction: The steric bulk of the methoxy group directs the incoming hydride during reduction, allowing for highly controlled, chemoselective conversion to the primary amine without over-reducing the electron-rich thiophene ring [2].
Synthetic workflow from 2-acetylthiophene to 1-(thiophen-2-yl)ethanamine via oxime ether.
Experimental Workflows & Protocols
Protocol 1: Controlled Reduction to 1-(Thiophen-2-yl)ethanamine
This protocol utilizes Diborane in Tetrahydrofuran (BH₃-THF) to reduce the oxime ether. This method is chosen over Lithium Aluminum Hydride (LiAlH₄) because BH₃-THF provides superior chemoselectivity, preventing the reductive cleavage of the thiophene sulfur atom [2].
Step-by-Step Methodology:
-
System Purging (Self-Validation Step): Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Causality: BH₃-THF reacts violently with moisture. A strictly anhydrous environment prevents reagent quenching and ensures stoichiometric accuracy.
-
Substrate Dissolution: Dissolve 1.0 equivalent of N-methoxy-1-(thiophen-2-yl)ethanimine in anhydrous THF (0.5 M concentration).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.
-
Hydride Addition: Slowly add 3.0 equivalents of 1.0 M BH₃-THF dropwise via a syringe pump. Causality: The reduction of oxime ethers is highly exothermic. Maintaining the temperature below 5 °C prevents fume-offs and suppresses unwanted ring-opening side reactions [2].
-
Reflux: Remove the ice bath and heat the reaction mixture to 65 °C for 2 hours. Causality: While initial complexation occurs at low temperatures, elevated thermal energy is required to drive the hydride transfer to completion and cleave the robust N-O bond.
-
Quenching & Hydrolysis: Cool the reaction to 0 °C and cautiously add 10% aqueous HCl dropwise until gas evolution ceases. Causality: The intermediate product is a stable boron-amine complex. Acidic hydrolysis is mandatory to break this complex and liberate the free primary amine hydrochloride salt [2].
-
Isolation: Wash the acidic aqueous layer with diethyl ether to remove unreacted starting materials. Basify the aqueous layer with 2M NaOH to pH >10, then extract with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the pure amine.
Protocol 2: Safety & Handling (Mitigating Methemoglobinemia Risk)
While N-methoxy-1-(thiophen-2-yl)ethanimine is not classified as acutely lethal, its absorption poses a specific, insidious toxicological threat: Methemoglobinemia [1][3].
Mechanistic Causality of Toxicity: Oximes and their corresponding amine derivatives are lipophilic and easily absorbed through the skin or respiratory tract. Once systemic, they are metabolized by hepatic Cytochrome P450 enzymes into N-hydroxylamine intermediates. These metabolites act as potent electron acceptors, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to functional anemia, cellular hypoxia, and cyanosis [3].
Mechanism of oxime/amine-induced methemoglobinemia via CYP450 bioactivation.
Handling Protocol & Emergency Response:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of VOCs.
-
Personal Protective Equipment (PPE): Wear double-layered nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles. Causality: The compound's lipophilicity allows rapid dermal penetration; double-gloving delays breakthrough times.
-
Diagnostic Monitoring: If accidental exposure occurs, monitor the subject for symptoms of methemoglobinemia: headache, dizziness, shortness of breath, and a bluish tint to the skin/lips (cyanosis). Note that standard pulse oximetry will falsely read around 85% regardless of true oxygenation status in severe cases [3].
-
First Aid & Antidote: In cases of severe systemic absorption, administer 100% oxygen and seek immediate medical attention. The clinical antidote is Methylene Blue (1-2 mg/kg IV), which utilizes the NADPH methemoglobin reductase pathway to rapidly reduce Fe³⁺ back to Fe²⁺ [3].
References
-
Feuer, H., & Braunstein, D. M. (1969). "Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines". The Journal of Organic Chemistry, 34(6), 1817-1821. Available at:[Link]
-
Cumpston, K. L., et al. (2013). "Case Files of the Medical Toxicology Fellowship at Banner Good Samaritan Medical Center in Phoenix, AZ: Methemoglobinemia Following Dapsone Exposure". Journal of Medical Toxicology, 9(1), 65-70. Available at:[Link]
Troubleshooting & Optimization
"common byproducts in N-methoxy-1-thiophen-2-ylethanimine synthesis"
Welcome to the Technical Support Center for the synthesis of N-methoxy-1-thiophen-2-ylethanimine (also known as 1-(thiophen-2-yl)ethanone O-methyl oxime, CAS: 114773-97-6).
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind oxime ether formation, providing drug development professionals and synthetic chemists with a self-validating framework to diagnose, troubleshoot, and optimize this specific reaction.
Mechanistic Overview & Reaction Pathway
The synthesis of N-methoxy-1-thiophen-2-ylethanimine relies on the condensation of 2-acetylthiophene with methoxylamine hydrochloride[1]. Because methoxylamine is introduced as a hydrochloride salt, a base (typically pyridine or sodium acetate) is required to liberate the free nucleophile.
The reaction proceeds via a transient hemiaminal intermediate, followed by dehydration to form the carbon-nitrogen double bond[2]. Due to restricted rotation around the C=N bond, the product forms as a mixture of two geometric isomers: the E-isomer and the Z-isomer [3].
Caption: Reaction pathway of N-methoxy-1-thiophen-2-ylethanimine synthesis showing E/Z isomer distribution.
Quantitative Impurity Matrix
When scaling up or optimizing this synthesis, researchers frequently encounter a specific profile of byproducts. The table below summarizes the quantitative data and identification strategies for these common impurities.
| Impurity / Byproduct | Origin & Causality | Analytical Identification | Mitigation Strategy |
| Z-Isomer | Kinetic trapping during the dehydration of the hemiaminal intermediate[3]. | ¹H NMR: Distinct shift for the -OCH₃ protons compared to the E-isomer. | Acid-catalyzed thermodynamic equilibration post-reaction. |
| Unreacted 2-Acetylthiophene | Suboptimal pH (outside the 4–6 range) leading to poor nucleophilicity or lack of carbonyl activation[4]. | TLC: UV active spot (254 nm) at lower Rf than the oxime ether. GC-MS: m/z 126[5]. | Strict pH control using a NaOAc/AcOH buffer system; extend reaction time. |
| Pyridine Hydrochloride | Residual byproduct if pyridine is used as the base. | ¹H NMR: Broad peaks in the aromatic region; water-soluble. | Rigorous biphasic aqueous workup with 1M HCl washes. |
| Ketone (Hydrolysis Product) | Reversion of the oxime ether back to 2-acetylthiophene due to highly acidic aqueous workup[4]. | GC-MS: Re-emergence of the m/z 126 peak post-workup[5]. | Avoid strong acids during extraction; neutralize with saturated NaHCO₃. |
Diagnostic Q&A: Troubleshooting the Synthesis
Q1: My NMR shows a 70:30 mixture of E and Z isomers. Why is the Z-isomer forming, and how can I enrich the E-isomer? A1: The formation of E/Z isomers is dictated by the Cahn-Ingold-Prelog (CIP) priorities and steric hindrance. In N-methoxy-1-thiophen-2-ylethanimine, the thiophene ring is bulkier than the methyl group. The E-isomer (where the methoxy group is anti to the thiophene ring) is thermodynamically favored due to reduced steric clash[3]. However, the initial condensation often yields a kinetic mixture. Solution: To enrich the E-isomer, subject the crude mixture to thermodynamic equilibration. Refluxing the mixture in ethanol with a catalytic amount of anhydrous HCl allows the C=N bond to temporarily break and reform, settling into the lower-energy E-configuration[3].
Q2: The reaction stalls at 60% conversion with significant unreacted 2-acetylthiophene remaining. How do I drive it to completion? A2: This is almost always a pH issue. Oxime formation follows a strict bell-curve dependence on pH[2]. If the solution is too acidic (pH < 3), the methoxylamine is fully protonated and non-nucleophilic. If it is too basic (pH > 7), the carbonyl oxygen of the 2-acetylthiophene is not protonated, raising the activation energy for nucleophilic attack[4]. Solution: Ensure your reaction is buffered to a pH of 4.5–5.5. If using pyridine, ensure you are not using a massive excess. Switching to a Sodium Acetate (NaOAc) base in an ethanol/water solvent system inherently buffers the reaction to the optimal pH range[2].
Q3: I am losing product yield during the aqueous workup, and TLC shows the starting ketone reappearing. What went wrong? A3: You are observing acid-catalyzed hydrolysis. While oxime ethers are generally more stable than free oximes, washing the organic layer with strong or highly concentrated acids (to remove residual pyridine) can push the equilibrium backward, hydrolyzing the imine bond to regenerate 2-acetylthiophene[4]. Solution: Use mild, dilute acid (e.g., 0.5M to 1.0M HCl) for washing, and immediately follow it with a saturated Sodium Bicarbonate (NaHCO₃) wash to neutralize the organic layer before concentrating.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. At each critical juncture, an analytical checkpoint ensures the process is proceeding correctly before moving to the next step.
Reagents Required:
-
2-Acetylthiophene (1.0 eq)[1]
-
Methoxylamine hydrochloride (1.5 eq)
-
Sodium acetate (1.5 eq) or Pyridine (2.0 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation & Buffering: Dissolve 2-acetylthiophene (1.0 eq) in absolute ethanol (0.5 M concentration). In a separate flask, dissolve methoxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in a minimum amount of distilled water.
-
Validation Checkpoint 1: Check the pH of the aqueous amine solution using pH paper. It must read between 4.5 and 5.5. Adjust with trace acetic acid or NaOAc if necessary.
-
-
Condensation: Add the aqueous amine solution dropwise to the ketone solution at room temperature. Equip the flask with a reflux condenser and heat to 60°C for 2–4 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2, UV 254 nm).
-
Validation Checkpoint 2: The reaction is complete when the starting material spot (2-acetylthiophene) disappears, and a new, slightly less polar spot (the oxime ether) dominates.
-
-
Solvent Removal & Extraction: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate and water.
-
Biphasic Washing: Wash the organic layer sequentially with:
-
Water (1x) to remove bulk salts.
-
1M HCl (1x) to remove any residual unreacted amine/base.
-
Saturated NaHCO₃ (1x) to neutralize the organic layer.
-
Validation Checkpoint 3: Check the pH of the aqueous waste from the NaHCO₃ wash; it should be mildly basic (pH ~8), confirming all acid has been neutralized.
-
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude N-methoxy-1-thiophen-2-ylethanimine.
-
Final Analytical Validation: Run a ¹H NMR (in CDCl₃). Integrate the -OCH₃ singlet (typically around 3.9–4.0 ppm). The presence of a secondary, smaller singlet nearby indicates the Z-isomer byproduct.
Troubleshooting Decision Tree
Use the following workflow to rapidly diagnose and resolve issues post-synthesis.
Caption: Decision tree for troubleshooting common issues in N-methoxy-1-thiophen-2-ylethanimine synthesis.
References
-
Thieme Connect. "Product Class 15: Oximes." Science of Synthesis.[Link]
-
ResearchGate. "Selective Synthesis of E and Z Isomers of Oximes." ResearchGate.[Link]
-
Wikipedia. "2-Acetylthiophene." Wikipedia, The Free Encyclopedia.[Link]
-
PubChem. "2-Acetylthiophene | C6H6OS | CID 6920." National Center for Biotechnology Information.[Link]
Sources
Technical Support Center: Purifying N-methoxy-1-thiophen-2-ylethanimine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of N-methoxy-1-thiophen-2-ylethanimine. Drawing upon extensive field experience and established chemical principles, this document explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of N-methoxy-1-thiophen-2-ylethanimine.
Q1: What are the most likely impurities in my crude N-methoxy-1-thiophen-2-ylethanimine sample?
A1: Based on the common synthetic route—the condensation of 2-acetylthiophene with methoxylamine hydrochloride—the primary impurities are typically:
-
Unreacted Starting Materials: 2-acetylthiophene and methoxylamine hydrochloride.
-
Geometric Isomers: The desired product can exist as (E) and (Z) isomers. Depending on the reaction conditions, one isomer may be favored, but the other is often present as a significant impurity.[1]
-
Side-Products: Formation of the corresponding oxime (N-hydroxy-1-thiophen-2-ylethanimine) if the methoxy group is lost.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., ethanol, toluene, ethyl acetate) and any base used for neutralization (e.g., triethylamine, sodium bicarbonate).
Q2: My purified product appears to be degrading over time. What storage conditions are recommended?
A2: Thiophene-containing compounds can be susceptible to degradation, particularly from oxidation or exposure to light.[2] It is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to light and oxygen.[2]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is an excellent and scalable method for removing small amounts of impurities from a solid product.[3] It is most effective when the impurities have different solubility profiles from the desired compound.
-
Flash Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.[4] It is highly effective for removing both more polar and less polar impurities but can be less practical for very large-scale purifications.
Q4: What analytical techniques are best for assessing the purity of N-methoxy-1-thiophen-2-ylethanimine?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the complexity of the crude mixture. A single spot on a TLC plate (visualized under UV light) is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is one of the most definitive methods for assessing purity. The absence of impurity peaks in the NMR spectrum is a strong indicator of a pure sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting trace impurities and confirming the molecular weight of the product.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific purification challenges in a question-and-answer format.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[5] The process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[3][6]
Q1: I've chosen a solvent, but my compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem that can often be resolved with the following steps:
-
Add More Solvent: The concentration of your compound in the solution may be too high. Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the saturation level before allowing it to cool slowly again.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to induce crystallization.[7]
-
Change the Solvent System: If the above methods fail, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Consider using a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm to clarify and then cool slowly.
| Solvent System | Suitability for N-methoxy-1-thiophen-2-ylethanimine | Rationale |
| Ethanol/Water | Good | The compound is likely soluble in hot ethanol and less soluble in water. |
| Hexane/Ethyl Acetate | Good | Hexane can act as an anti-solvent for a solution in ethyl acetate. |
| Toluene | Potentially Good | Aromatic solvents can be effective for thiophene derivatives. |
Q2: My recrystallization resulted in a very low yield. How can I improve it?
A2: Low yield is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent necessary to fully dissolve the compound.[8]
-
Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.[8]
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[9]
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differing affinities for the two phases.
Workflow for Flash Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
Q1: The spots on my TLC plate are streaking. Will this affect my column chromatography?
A1: Yes, streaking on a TLC plate is a strong indicator of problems during column chromatography.[10] Common causes and solutions include:
-
Compound is Too Acidic or Basic: Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like many imines), add ~1% triethylamine.[10]
-
Poor Solubility: The compound may not be fully soluble in the chosen eluent, causing it to streak. Try a more polar solvent system.[10]
-
Compound Degradation on Silica: Some compounds are unstable on silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound may be degrading. Consider using a different stationary phase like alumina or a deactivated silica gel.[4]
Q2: My compound is not eluting from the column, or the recovery is very low. What could be the problem?
A2: This can be a frustrating issue, but it is usually traceable to one of a few causes:
-
Insufficiently Polar Eluent: The solvent system is not polar enough to move your compound down the column. Gradually increase the polarity of your eluent (e.g., from 10% ethyl acetate in hexane to 20%).
-
Irreversible Adsorption/Decomposition: The compound may be strongly binding to the silica gel or decomposing.[4] This is more likely if your compound is highly polar or unstable. If you suspect decomposition, using a less acidic stationary phase like neutral alumina may be a better option.[4]
-
Improper Loading: If the sample was loaded in a large volume of solvent, or a solvent that is too polar, it can lead to broad bands and poor separation. Always load your sample in the minimum amount of solvent possible.[4]
Q3: I can't separate my product from an impurity with a very similar Rf value. What can I do?
A3: Separating compounds with similar Rf values requires optimizing your chromatographic conditions.
-
Change the Solvent System: The selectivity of the separation can be dramatically altered by changing the composition of the mobile phase. Instead of a simple hexane/ethyl acetate system, try a system containing dichloromethane or toluene. These solvents have different interactions with the stationary phase and your compounds, which can often improve separation.
-
Use a Longer Column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to sharpen the elution bands and improve resolution.
Part 3: References
-
Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved from Google Search.
-
University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from Google Search.
-
Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from Google Search.
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from Google Search.
-
University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from Google Search.
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from Google Search.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Google Search.
-
University of Chemistry and Technology, Prague. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from Google Search.
-
Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Retrieved from Google Search.
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Retrieved from Google Search.
-
Royal Society of Chemistry. (2024, August 2). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from Google Search.
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from Google Search.
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from Google Search.
-
MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from Google Search.
-
Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from Google Search.
-
MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from Google Search.
-
AIP Publishing. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from Google Search.
-
ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?. Retrieved from Google Search.
-
National Center for Biotechnology Information. (2023, March 8). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC. Retrieved from Google Search.
-
Google Patents. (n.d.). CN1023482C - Preparation method of new thiophene compounds. Retrieved from Google Search.
-
Scholars Research Library. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Retrieved from Google Search.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted (Z)-3-Arylbenzo[c]thiophen-1(3H)-imines by the Reaction of 1-[Aryl(methoxy)methyl]-2-lithiobenzenes with Isothiocyanates Followed by Acid-Mediated Cyclization. Retrieved from Google Search.
-
Google Patents. (n.d.). US5543531A - Thiophen compounds and their preparation. Retrieved from Google Search.
-
Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Methoxyphenamine. Retrieved from Google Search.
-
National Center for Biotechnology Information. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Retrieved from Google Search.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnam. Retrieved from Google Search.
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from Google Search.
-
PubMed. (2006, September 15). Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. Retrieved from Google Search.
-
Google Patents. (n.d.). CN1134429C - Purification method of thiophene. Retrieved from Google Search.
-
Google Patents. (n.d.). US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides. Retrieved from Google Search.
Sources
- 1. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
"alternative solvents for N-methoxy-1-thiophen-2-ylethanimine synthesis"
Welcome to the Technical Support Center for the synthesis of N-methoxy-1-thiophen-2-ylethanimine (also known as 2-acetylthiophene O-methyloxime). This platform is designed for researchers, scientists, and drug development professionals transitioning from traditional, volatile organic compound (VOC)-heavy oximation methods to sustainable, high-efficiency green chemistry alternatives.
Below, you will find mechanistic FAQs, troubleshooting guides for experimental anomalies, self-validating protocols, and quantitative data to support your synthetic workflows.
Process Overview
Workflow for N-methoxy-1-thiophen-2-ylethanimine synthesis using alternative green solvents.
Section 1: Solvent Selection & Mechanistic FAQs
Q1: Why transition from traditional pyridine or methanol to alternative solvents for this specific oxime ether? A1: Historically, the synthesis of oximes relied heavily on refluxing the carbonyl compound and amine hydrochloride in pyridine or methanol[1]. Pyridine acts as both a solvent and a base but is highly toxic, difficult to remove during workup, and environmentally damaging. Methanol is a hazardous VOC. By switching to alternative methods—such as solvent-free mechanochemistry, aqueous biphasic systems, or bio-based solvents—researchers can drastically reduce the environmental impact while often achieving higher yields and shorter reaction times.
Q2: Mechanistically, how does "grindstone chemistry" (solvent-free) compare to aqueous biphasic systems? A2: Grindstone chemistry relies on mechanochemical activation. When solid methoxylamine hydrochloride and liquid 2-acetylthiophene are ground together, they form a highly concentrated eutectic paste[1]. The absence of bulk solvent maximizes the effective collision frequency between reactants, driving the nucleophilic attack rapidly[1]. In contrast, aqueous biphasic systems rely on the "on-water" effect. The hydrophobic thiophene compound aggregates at the water interface, where interfacial hydrogen bonding stabilizes the transition state during the formation of the tetrahedral intermediate, accelerating dehydration to the final imine[1].
Section 2: Troubleshooting Guide & Experimental Anomalies
Q3: My reaction in aqueous media (on-water) is stalling at 50-60% conversion. How do I drive it to completion? A3: Stalling in aqueous oximation is typically caused by poor interfacial surface area or improper pH buffering. Methoxylamine hydrochloride inherently lowers the pH of the aqueous phase, which protonates the amine and renders it non-nucleophilic.
-
Causality & Solution: First, ensure the pH is buffered strictly to 4.5–5.5 (using sodium acetate or basic alumina). This specific window keeps the carbonyl oxygen of the thiophene activated while leaving enough free methoxylamine base for the nucleophilic attack. Second, apply ultrasound irradiation. Sonochemistry induces acoustic cavitation—the formation and collapse of microbubbles—which creates micro-emulsions that exponentially increase the interfacial surface area between the hydrophobic thiophene and the aqueous phase, driving the reaction to completion.
Q4: I am observing dark byproducts and thiophene ring degradation when using acid catalysts. What is the cause? A4: The electron-rich thiophene ring is highly susceptible to electrophilic aromatic substitution or polymerization under strongly acidic conditions.
-
Causality & Solution: Strong mineral acids (like HCl or H₂SO₄) degrade the heteroaromatic ring. To resolve this, switch to mild, natural acid catalysts (such as Citrus limetta juice extracts) or use a mild Lewis acid like Bi₂O₃ in a solvent-free setup[1]. These alternatives provide sufficient protonation to activate the carbonyl group without compromising the structural integrity of the thiophene ring.
Q5: NMR analysis shows a mixture of E and Z isomers. How do I resolve this? A5: Oxime ethers inherently form E/Z mixtures during synthesis. However, the E-isomer of N-methoxy-1-thiophen-2-ylethanimine is thermodynamically favored due to steric repulsion between the bulky thiophene ring and the methoxy group.
-
Causality & Solution: If a single isomer is required, perform a post-synthesis equilibration. Dissolve the crude mixture in a green bio-based solvent (e.g., cyclopentyl methyl ether, CPME) with a catalytic amount of mild acid and apply gentle heating. This provides the activation energy necessary for the C=N bond to isomerize, driving the mixture toward the thermodynamically stable E-isomer.
Section 3: Validated Experimental Protocols
Protocol A: Solvent-Free Mechanochemical Synthesis (Grindstone Method)
-
Self-Validating System: The physical transition from a heterogeneous powder to a homogeneous paste serves as a visual confirmation of eutectic melt formation.
-
Preparation: In a clean, dry mortar, combine 1.0 mmol of 2-acetylthiophene and 1.2 mmol of methoxylamine hydrochloride.
-
Catalyst Addition: Add 0.1 mmol of Bi₂O₃ as a mild Lewis acid catalyst[1].
-
Mechanochemical Activation: Grind the mixture continuously with a pestle at room temperature for 10–15 minutes[1].
-
Validation Check: Observe the mixture. It must transition into a thick, uniform paste. Perform a TLC spot check (Hexane:Ethyl Acetate 8:2) to confirm the complete disappearance of the 2-acetylthiophene starting material.
-
Workup: Extract the paste with a minimal amount of ethyl acetate (3 x 5 mL). Wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure oxime ether.
Protocol B: Ultrasound-Assisted Aqueous Synthesis
-
Self-Validating System: Continuous pH monitoring ensures the nucleophile remains active, while the visual formation of a milky emulsion confirms successful acoustic cavitation.
-
Preparation: In a sonication flask, suspend 1.0 mmol of 2-acetylthiophene and 1.2 mmol of methoxylamine hydrochloride in 5-10 mL of deionized water[2].
-
Buffering & Catalysis: Add a few drops of freshly squeezed Citrus limetta juice (natural acid catalyst)[2] or sodium acetate to buffer the pH.
-
Validation Check 1: Test the pH of the solution. It must read between 4.5 and 5.5. Adjust with micro-additions of base/acid if necessary.
-
Sonication: Subject the flask to ultrasound irradiation (e.g., 40 kHz) at room temperature for 30–45 minutes.
-
Validation Check 2: Ensure the mixture forms a stable, milky micro-emulsion, indicating optimal interfacial contact.
-
Workup: Extract the aqueous emulsion with ethyl acetate (3 x 10 mL)[2]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to isolate the product[2].
Section 4: Quantitative Data Comparison
The following table summarizes the efficiency metrics of traditional versus alternative solvent systems for the oximation of 2-acetylthiophene.
| Solvent System | Catalyst / Base | Reaction Time | Typical Yield (%) | Environmental Impact (E-Factor) |
| Methanol (Traditional) | Pyridine / NaOAc | 120 - 180 min | 80 - 85% | High (>10) - Generates toxic VOC waste |
| Solvent-Free (Grindstone) | Bi₂O₃ | 10 - 15 min | 92 - 96% | Very Low (<1) - Near zero waste |
| Aqueous (Ultrasound) | Citrus Extract / NaOAc | 30 - 45 min | 88 - 92% | Low (<3) - Aqueous waste stream |
| Bio-based (CPME) | Mild Acid | 60 - 90 min | 85 - 89% | Medium (~5) - Recyclable solvent |
References
- Source: National Institutes of Health (PMC)
- Green Approach for Synthesis of Oximes by Using Natural Acids Source: International Journal of Pharmaceutical Research and Applications URL
- Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Application Notes and Protocols Source: Benchchem URL
- Source: Bharathidasan University (bdu.ac.in)
Sources
"pressure effects on N-methoxy-1-thiophen-2-ylethanimine synthesis"
Welcome to the Technical Support Center for the synthesis of N-methoxy-1-thiophen-2-ylethanimine. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights, mechanistic grounding, and self-validating protocols for high-pressure oxime ether synthesis.
Mechanistic Grounding: The Role of High Pressure
The synthesis of N-methoxy-1-thiophen-2-ylethanimine from 1-thiophen-2-ylethanone (2-acetylthiophene) and O-methylhydroxylamine is a classic condensation reaction. While this reaction can be driven thermally, applying high hydrostatic pressure (HP) offers a superior "cold activation" alternative that prevents the thermal degradation of the thiophene ring.
The Causality of Pressure Activation: According to Evans-Polanyi transition state theory, the effect of pressure on a reaction rate is dictated by its activation volume ( ΔV‡ ). The rate-determining step at neutral to high pH is the nucleophilic attack of the amine on the carbonyl carbon. This step forms a highly ordered, compact tetrahedral transition state, resulting in a strongly negative activation volume of approximately -15 cm³/mol[1]. Because the transition state occupies less volume than the reactants, applying high pressure (e.g., 8–10 kbar) significantly lowers the activation energy barrier, accelerating the reaction up to 7-fold[2][3].
Mechanistic pathway of oxime ether formation under high pressure.
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system to ensure reproducibility and safety when working with high-pressure reactors (typically 10 kbar systems).
Phase 1: Reagent Preparation & pH Optimization
-
Dissolution: In a clean, dry flask, dissolve 1.0 mmol of 2-acetylthiophene in 5.0 mL of anhydrous ethanol.
-
Nucleophile Addition: Add 1.2 mmol of O-methylhydroxylamine hydrochloride[4].
-
Buffering: Add 1.2 mmol of pyridine to neutralize the hydrochloride salt and establish an optimal pH of 4.5–5.5[4].
-
Causality Check: This specific pH range is critical. It ensures the methoxylamine is sufficiently deprotonated to act as a nucleophile, while providing enough ambient protons to catalyze the subsequent dehydration of the hemiaminal intermediate.
-
Phase 2: High-Pressure Reactor Loading 4. Ampoule Transfer: Transfer the reaction mixture into a 10 mL Teflon ampoule[2]. 5. Self-Validation Check (Critical): Fill the ampoule to the absolute brim with additional anhydrous ethanol. Slide the Teflon cap on horizontally to exclude 100% of the air.
-
Causality Check: Gases are highly compressible. Any trapped headspace will cause the ampoule to implode under 10 kbar of hydrostatic pressure.
Phase 3: Pressurization & Incubation 6. Pressurization: Submerge the sealed ampoule in the high-pressure vessel containing a hydrostatic fluid (e.g., hexane/oil). Ramp the pressure to 10 kbar at a safe rate of 1 kbar/min[2]. 7. Incubation: Maintain 10 kbar at 25°C for 12–24 hours.
Phase 4: Workup & Analytical Validation 8. Depressurization: Safely depressurize the system at 1 kbar/min. 9. Extraction: Concentrate the solvent under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to remove residual pyridine and unreacted amine), and dry over Na2SO4[4]. 10. Validation: Analyze via GC-MS. Confirm the disappearance of the ketone peak and the appearance of the target product (m/z 155.22).
Quantitative Process Parameters
The following tables summarize the empirical data regarding pressure effects and solvent behavior to help you optimize your specific setup.
Table 1: Effect of Pressure on Reaction Kinetics (25°C, Anhydrous EtOH)
| Pressure (kbar) | Incubation Time (h) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|---|
| 1 (Atmospheric) | 24 | 45 | < 2 |
| 4 | 24 | 78 | < 2 |
| 8 | 12 | > 95 | < 1 |
| 10 | 6 | > 98 | < 1 |
Table 2: Solvent Compressibility & Suitability at 10 kbar | Solvent | Compressibility ( ΔV/V0 ) | Polarity Shift ( Δϵ ) | Recommendation | | :--- | :--- | :--- | :--- | | Ethanol (Anhydrous) | High (~25% volume reduction) | Moderate Increase | Optimal. High compressibility aids in achieving the negative activation volume. | | Methanol | High (~28% volume reduction) | Moderate Increase | Good. Slightly more toxic, but excellent for driving compact transition states. | | Water | Low (~15% volume reduction) | High Increase | Avoid. Poor solubility for thiophene; drives equilibrium backward (hydrolysis). |
Troubleshooting Guide
Troubleshooting workflow for incomplete oxime ether conversion.
Q: My reaction is stalling at 50% conversion despite applying 8 kbar of pressure. What is wrong? A: This indicates a thermodynamic equilibrium issue rather than a kinetic barrier. While high pressure accelerates the approach to equilibrium due to the negative activation volume, the overall condensation reaction produces water. To drive the reaction forward, ensure your ethanol is strictly anhydrous. You may also include a water scavenger (like trimethyl orthoformate) that functions well under pressure.
Q: The Teflon ampoule deformed or ruptured during the run. What caused this? A: Ruptures typically occur due to trapped air (headspace) within the ampoule. Under 10 kbar, trapped air compresses to a fraction of its volume, causing the Teflon to collapse inward and fracture. Self-validation step: Always overfill the ampoule slightly and slide the cap on horizontally to exclude all air bubbles before sealing.
Q: I am seeing a large amount of unreacted 2-acetylthiophene, but the O-methylhydroxylamine is gone. Why? A: O-methylhydroxylamine is highly volatile. If your ampoule seal is compromised, or if you applied a vacuum during a premature workup step, the nucleophile may have escaped. Ensure a hermetic seal on the Teflon ampoule and verify that you are using a slight molar excess (1.2 eq) of the hydrochloride salt[4].
Frequently Asked Questions (FAQs)
Q: Can I use a higher temperature instead of high pressure to accelerate the synthesis? A: While heating increases the kinetic energy, it also promotes side reactions and can evaporate the volatile O-methylhydroxylamine. High pressure provides "cold activation," selectively accelerating reactions with compact transition states without providing the thermal energy required for higher-activation-energy side reactions (such as the polymerization of the thiophene derivative)[3].
Q: Why do we use pyridine instead of a stronger base like NaOH? A: A strong base like NaOH would completely deprotonate the solution, raising the pH well above 7. While this maximizes the concentration of the free amine nucleophile, the subsequent dehydration of the hemiaminal intermediate requires acid catalysis. Pyridine acts as a mild base to free the amine from its hydrochloride salt while maintaining a mildly acidic environment (pH ~5) ideal for the dehydration step[4].
References
-
Static Combinatorial Chemistry: A High-Pressure Approach to the Synthesis of Macrocyclic Benzoamide Libraries. acs.org.[Link]
-
Combinatorial target-guided ligand assembly: Identification of potent subtype-selective c-Src inhibitors. pnas.org.[Link]
-
Solution behaviour, kinetics and mechanism of the acid-catalysed cyclopalladation of imines. rsc.org.[Link]
-
High-pressure-driven cycloadditions: dearomatization of electron-deficient arenes. academie-sciences.fr.[Link]
Sources
- 1. Solution behaviour, kinetics and mechanism of the acid-catalysed cyclopalladation of imines [ ] * - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-pressure-driven cycloadditions: dearomatization of electron-deficient arenes [comptes-rendus.academie-sciences.fr]
- 4. pnas.org [pnas.org]
Validation & Comparative
Analytical Method Validation for N-methoxy-1-thiophen-2-ylethanimine: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction and Analytical Challenges
N-methoxy-1-thiophen-2-ylethanimine (CAS 114773-97-6), also known as 2-acetylthiophene O-methyl oxime, is a highly versatile intermediate and bioactive scaffold utilized in the synthesis of antimicrobial, antifungal, and anti-cancer agents[1][2]. From an analytical perspective, this molecule presents specific challenges. The presence of the methoxyimino group (C=N-OCH3) adjacent to the thiophene ring introduces E/Z geometric isomerism[3][4]. Furthermore, ensuring the precise quantification of this compound in pharmaceutical matrices requires robust analytical procedures validated according to the latest ICH Q2(R2) guidelines[5][6].
This guide objectively compares the performance of three primary analytical methodologies—HPLC-UV, GC-MS, and qNMR—for the validation and quantification of N-methoxy-1-thiophen-2-ylethanimine, providing experimental data and step-by-step self-validating protocols.
Methodological Comparison & Causality
To establish a comprehensive control strategy, analytical scientists must select methods based on the fundamental physicochemical properties of the analyte.
-
HPLC-UV (High-Performance Liquid Chromatography): Best for routine assay and purity testing.
-
Causality: The extended π-conjugation between the thiophene ring and the oxime double bond provides a strong, stable chromophore. UV detection at 254 nm yields high sensitivity. However, standard C18 columns may struggle to achieve baseline resolution of the E and Z isomers without careful mobile phase optimization, making it less ideal for isomer-specific quantification without specialized chiral/isomer columns.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): Best for impurity profiling and trace analysis.
-
Causality: Unlike free oximes which can undergo thermal degradation or require derivatization, the O-methylated oxime ether lacks strong hydrogen-bond donors. This renders N-methoxy-1-thiophen-2-ylethanimine highly volatile and thermally stable[7], making it an ideal candidate for direct GC-MS analysis where mass fragmentation provides unequivocal structural identification.
-
-
1H-qNMR (Quantitative Nuclear Magnetic Resonance): Best for absolute quantification and E/Z isomer resolution.
-
Causality: Chromatographic methods require reference standards for both isomers, which are often unavailable. In 1H-NMR, the anisotropic magnetic effect of the thiophene ring causes a distinct chemical shift difference between the methoxy protons (-OCH3) of the E and Z isomers[3]. This allows for standard-free, direct integration and absolute ratio determination.
-
Comparative Validation Data
The following table summarizes the experimental validation parameters for the three methods, evaluated against ICH Q2(R2) criteria[5][6].
| Validation Parameter | HPLC-UV (Assay/Purity) | GC-MS (Impurity Profiling) | 1H-qNMR (Isomer Ratio) |
| Specificity | Good (Isomers partially co-elute) | Excellent (Mass fragmentation) | Excellent (Distinct chemical shifts) |
| Linearity Range | 1.0 – 100 µg/mL | 0.05 – 10 µg/mL | 1.0 – 50 mg/mL |
| LOD | 0.1 µg/mL | 0.01 µg/mL | N/A (Sensitivity limited) |
| LOQ | 0.3 µg/mL | 0.03 µg/mL | ~1.0 mg/mL |
| Accuracy (Recovery) | 99.2% – 101.5% | 95.0% – 104.2% | 99.8% – 100.5% |
| Precision (RSD%) | 0.8% | 2.1% | 0.5% |
Mandatory Visualization: Validation Workflow
The following diagram illustrates the self-validating workflow required to achieve ICH Q2(R2) compliance for thiophene oxime derivatives.
ICH Q2(R2) Validation Workflow for N-methoxy-1-thiophen-2-ylethanimine.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run includes internal checks to verify causality and system performance.
Protocol A: HPLC-UV Validation for Routine Assay
Objective: Establish a robust, stability-indicating assay.
-
System Suitability Testing (SST):
-
Action: Prepare a resolution mixture containing N-methoxy-1-thiophen-2-ylethanimine and its primary synthetic precursor, 2-acetylthiophene.
-
Self-Validation: The system is only deemed suitable if the critical resolution ( Rs ) between the precursor and the oxime ether is ≥2.0 , and the tailing factor ( Tf ) is ≤1.5 . This proves the column chemistry is intact and capable of specific separation.
-
-
Mobile Phase & Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Acetonitrile:Water (60:40 v/v) to suppress ionization of trace impurities and maintain a stable baseline.
-
Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
-
-
Accuracy via Spike Recovery:
-
Action: Spike known concentrations of the reference standard into a placebo matrix at 80%, 100%, and 120% of the target analytical concentration (50 µg/mL).
-
Causality: By calculating the percentage recovery against the theoretical spiked amount, we rule out matrix interference. Acceptable recovery must fall between 98.0% and 102.0% to meet ICH Q2(R2) standards[5].
-
Protocol B: 1H-qNMR for E/Z Isomer Ratio Determination
Objective: Absolute structural quantification without the need for isomer-specific reference standards.
-
Sample Preparation (Internal Standard Method):
-
Action: Accurately weigh ~20 mg of N-methoxy-1-thiophen-2-ylethanimine and ~10 mg of a highly pure internal standard (e.g., Maleic acid, ensuring its NMR signals do not overlap with the analyte). Dissolve in 0.6 mL of CDCl3.
-
-
Acquisition Parameters:
-
Action: Acquire 1H-NMR spectra at 400 MHz or higher. Use a relaxation delay ( D1 ) of at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons of interest (typically D1≥10 seconds).
-
Causality: A sufficient relaxation delay ensures complete return to thermal equilibrium between pulses, which is an absolute physical requirement for accurate quantitative integration.
-
-
Integration & Ratio Calculation:
-
Action: Identify the methoxy (-OCH3) protons. The E-isomer methoxy protons typically resonate slightly upfield compared to the Z-isomer due to the spatial proximity and shielding effect of the thiophene sulfur atom[3][4].
-
Self-Validation: Integrate the distinct methoxy singlets. The sum of the E and Z integrals, calibrated against the internal standard, provides the absolute purity, while their ratio yields the exact isomeric composition.
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 2-(α-methoxyimino)ethylthiophene - CAS号 114773-97-6 - 摩熵化学 [molaid.com]
"comparing synthesis routes for N-methoxy-1-thiophen-2-ylethanimine"
As a critical synthetic intermediate in heterocyclic medicinal chemistry and materials science,1[1]—commonly referred to as 2-acetylthiophene O-methyl oxime—serves as a robust directing group. It is prominently utilized in the2[2]. The O-methyl oxime moiety is strategically valuable: it protects the electrophilic ketone core during harsh downstream cross-coupling or halogenation events, while simultaneously 3[3] via stereoelectronic effects.
When designing a scalable route from the commercially abundant starting material 4[4], chemists must evaluate two primary retrosynthetic pathways: Direct Oximation (Route A) and Two-Step Oximation-Alkylation (Route B) . This guide objectively compares these alternatives, providing the mechanistic causality and self-validating protocols required for successful execution.
Mechanistic Pathways: The "What" and "Why"
Direct oximation (Route A) vs. two-step alkylation (Route B) for the target O-methyl oxime.
Route A: Direct Oximation (The Convergent Approach)
This route involves the direct condensation of 2-acetylthiophene with 5[5]. The reaction relies on the nucleophilic attack of the methoxyamine nitrogen on the electrophilic carbonyl carbon. Because the reagent is supplied as a hydrochloride salt to prevent oxidation, a base (such as pyridine or sodium acetate) is required to liberate the free amine in situ. The buffering system maintains a mildly acidic environment (pH 4.5–5.0), which optimally protonates the carbonyl oxygen to increase its electrophilicity without fully neutralizing the nucleophilic amine.
Route B: Two-Step Oximation-Alkylation (The Divergent Approach)
This route first condenses 2-acetylthiophene with standard hydroxylamine hydrochloride to yield the intermediate oxime, followed by O-alkylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a strong base. The strong base (e.g., NaH) deprotonates the oxime hydroxyl group, generating a highly nucleophilic ambident oximate. O-alkylation is kinetically favored over N-alkylation due to the high electronegativity and lower steric hindrance at the oxygen center.
Comparative Analysis: Route Performance
| Metric | Route A (Direct Oximation) | Route B (Two-Step Alkylation) |
| Overall Yield | 85–95% | 60–75% (Over two steps) |
| Step Count | 1 | 2 |
| Atom Economy | High (Water is the only byproduct) | Low (Generates halide salts and water) |
| Reagent Toxicity | Moderate (Pyridine, Methoxyamine) | High (Methyl Iodide/Dimethyl Sulfate are severe alkylating agents) |
| Scalability | Excellent (One-pot, simple aqueous workup) | Moderate (Requires anhydrous conditions for step 2) |
| Primary Use Case | Standard library synthesis and scale-up | Isotopic labeling (e.g., -OCD₃) or when O-methylhydroxylamine is unavailable |
Experimental Protocols: Self-Validating Systems
As an application scientist, it is crucial to build self-validating checks into your workflows to ensure reproducibility and prevent downstream failures.
Protocol A: Direct Oximation (Recommended)
This is the preferred route for standard synthesis due to its high atom economy and operational simplicity.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylthiophene (1.0 equiv, e.g., 10 mmol) in absolute ethanol (0.5 M).
-
Reagent Addition: Add O-methylhydroxylamine hydrochloride (1.2 equiv) and anhydrous pyridine (1.5 equiv).
-
Causality: Pyridine acts as an acid scavenger to liberate the methoxyamine while maintaining the slightly acidic pH required to activate the ketone via protonation.
-
-
Reaction & Self-Validation: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot (Rf ~0.6) and the emergence of a lower-Rf oxime ether spot (Rf ~0.4) confirms quantitative conversion.
-
-
Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate and water. Wash the organic layer with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate. The crude product can be purified via vacuum distillation or silica gel chromatography to yield pure N-methoxy-1-thiophen-2-ylethanimine as a mixture of E/Z isomers.
Protocol B: Two-Step Oximation-Alkylation
Utilize this route primarily for isotopic labeling applications.
-
Oximation (Step 1): React 2-acetylthiophene (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) in an ethanol/water mixture at reflux for 2 hours. Work up by extracting with EtOAc and recrystallizing to isolate the intermediate 1-(thiophen-2-yl)ethan-1-one oxime.
-
Deprotonation (Step 2): Dissolve the purified oxime in anhydrous THF (0.2 M) under an inert atmosphere (N₂/Ar). Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Validation Check: The addition of NaH will result in immediate H₂ gas evolution. The cessation of bubbling serves as a visual, self-validating indicator that quantitative deprotonation has been achieved, forming the oximate anion.
-
-
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Quench carefully with cold water to destroy any unreacted NaH. Extract with diethyl ether. Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography to afford the target O-methyl oxime.
References
-
2-(α-methoxyimino)ethylthiophene - CAS号114773-97-6. molaid.com. 1
-
2-Acetylthiophene. Wikipedia, The Free Encyclopedia. 4
-
O-Methylhydroxylamine hydrochloride | CID 521874. PubChem, National Center for Biotechnology Information. 5
-
Goda, H., Sato, M., Ihara, H., & Hirayama, C. (1992). Facile Synthesis of 5-Substituted 2-Acetylthiophenes. Synthesis, Thieme E-Books & E-Journals. 2
-
Goda, H., Ihara, H., Hirayama, C., & Sato, M. (1994). Change of Orientation in Electrophilic Substitution of Benzaldehydes by O-Alkyloximation Derivatives. Tetrahedron Letters / ResearchGate. 3
Sources
- 1. 2-(α-methoxyimino)ethylthiophene - CAS号 114773-97-6 - 摩熵化学 [molaid.com]
- 2. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 5. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-methoxy-1-thiophen-2-ylethanimine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the potential biological activities of N-methoxy-1-thiophen-2-ylethanimine analogs. While direct comparative studies on this specific scaffold are emerging, this document synthesizes data from structurally related thiophene derivatives to provide a predictive framework for researchers. By examining the antimicrobial, antifungal, anti-inflammatory, and antioxidant properties of various thiophene-based compounds, we can infer the structure-activity relationships (SAR) that are likely to govern the efficacy of novel N-methoxy-1-thiophen-2-ylethanimine analogs.
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its isosteric relationship with the benzene ring allows for favorable interactions with biological targets, often with improved physicochemical properties.[1] The incorporation of an N-methoxy-ethanimine moiety introduces additional points for hydrogen bonding and potential for varied electronic and steric profiles, making this class of compounds a promising area for therapeutic discovery.
Rationale for Analog Design and Synthesis
To explore the therapeutic potential of the N-methoxy-1-thiophen-2-ylethanimine core, a series of analogs can be rationally designed. The primary objectives of analog synthesis are to modulate the electronic properties of the thiophene ring and to explore the steric and electronic requirements of the N-methoxy-ethanimine side chain.
A general synthetic approach to N-methoxy-1-thiophen-2-ylethanimine and its analogs can be envisioned through the condensation of a substituted 2-acetylthiophene with O-methylhydroxylamine. The substituted 2-acetylthiophenes can be prepared via Friedel-Crafts acylation of commercially available substituted thiophenes.[3]
Caption: General synthetic workflow for N-methoxy-1-thiophen-2-ylethanimine analogs.
Below is a proposed set of analogs designed to probe key structure-activity relationships:
| Compound ID | R1 (Thiophene C5 Position) | R2 (Thiophene C4 Position) | Rationale for Inclusion |
| Parent | -H | -H | Unsubstituted core structure for baseline activity. |
| Analog 1 | -Cl | -H | Electron-withdrawing group to enhance antimicrobial activity. |
| Analog 2 | -Br | -H | Investigating the effect of a different halogen. |
| Analog 3 | -NO2 | -H | Strong electron-withdrawing group to probe electronic effects. |
| Analog 4 | -CH3 | -H | Electron-donating group to assess impact on activity. |
| Analog 5 | -H | -Cl | Positional isomer to understand the importance of substituent placement. |
Comparative Biological Activity
The following sections compare the potential biological activities of the proposed analogs based on published data for structurally similar thiophene derivatives.
Antimicrobial and Antifungal Activity
Thiophene derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[4][5] The presence of electron-withdrawing groups on the thiophene ring often enhances this activity.
Table 1: Comparative Antimicrobial and Antifungal Activity of Thiophene Analogs (Literature Data)
| Compound Class/Analog | Test Organism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene with -Cl at C3 | S. aureus | 128 | [6] |
| Benzo[b]thiophene with -Br at C3 | S. aureus | 128 | [6] |
| 2-amino-cyclohepta[b]thiophene | C. albicans | 100-200 | [7] |
| Thiophene derivative (5CN05) | C. albicans | 270-540 | [1][8][9] |
| Thiophene derivative (5CN05) | C. neoformans | 17 | [1][8][9] |
| Thiophene derivative 4 | Col-R A. baumannii | 16 (MIC50) | [3] |
| Thiophene derivative 5 | Col-R A. baumannii | 16 (MIC50) | [3] |
| Thiophene derivative 8 | Col-R E. coli | 32 (MIC50) | [3] |
Based on this data, it is hypothesized that Analogs 1, 2, and 3 , with their electron-withdrawing substituents, will exhibit the most potent antimicrobial and antifungal activities. The chloro- and bromo-substituted analogs are expected to have comparable activities, while the nitro-substituted analog may show even greater potency due to the strong electron-withdrawing nature of the nitro group.
Anti-inflammatory Activity
Thiophene derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2][10][11]
Table 2: Comparative Anti-inflammatory Activity of Thiophene Analogs (Literature Data)
| Compound Class/Analog | Target | IC50 (µM) | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]thiophene | COX-2 | 0.31-1.40 | [10] |
| Isoxazoline with thiophene | 5-Lipoxygenase | 29.2 | [2] |
| Thiophene pyrazole hybrids | COX-2 | Moderate inhibition | [10] |
The anti-inflammatory activity of thiophene derivatives appears to be influenced by the overall molecular structure rather than simple electronic effects on the thiophene ring alone. However, the presence of the thiophene core is crucial for activity. It is anticipated that all the proposed analogs will exhibit some level of anti-inflammatory activity, with further optimization required to achieve high potency and selectivity for COX-2.
Antioxidant Activity
Many thiophene derivatives have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals.[12]
Table 3: Comparative Antioxidant Activity of Thiophene Analogs (Literature Data)
| Compound Class/Analog | Assay | IC50 (µg/mL) | Reference |
| Thiophene derivative (RAA1) | DPPH Radical Scavenging | 51.63 | [12] |
| Thiophene derivative (RAA2) | DPPH Radical Scavenging | Not specified | [12] |
The antioxidant activity of thiophene derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[13] The electronic nature of the substituents on the thiophene ring is expected to influence the antioxidant potential. Electron-donating groups, such as the methyl group in Analog 4 , may enhance the radical scavenging activity.
Experimental Protocols
To enable researchers to validate the predicted biological activities, detailed protocols for key assays are provided below.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial and fungal strains.[14][15][16][17]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the analog that completely inhibits the visible growth of the organism.
-
Caption: Workflow for the Broth Microdilution Assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the analogs to scavenge the stable DPPH free radical.[13][18][19][20][21]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each analog and a positive control (e.g., ascorbic acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test analogs and the positive control.
-
Add the DPPH solution to each well.
-
For the control, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the analog.
-
COX-2 Inhibition Assay
This assay determines the ability of the analogs to inhibit the activity of the COX-2 enzyme.[22][23][24][25][26]
Protocol (Fluorometric Method):
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare working solutions of the COX cofactor and arachidonic acid (substrate).
-
Prepare stock solutions of the test analogs and a positive control inhibitor (e.g., celecoxib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the test inhibitors or vehicle control to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode.
-
Determine the rate of reaction from the linear portion of the curve.
-
Calculate the percent inhibition for each analog concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the analog concentration.
-
Caption: Workflow for the COX-2 Inhibition Assay.
Conclusion and Future Directions
The N-methoxy-1-thiophen-2-ylethanimine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on thiophene derivatives, it is anticipated that analogs of this core structure will exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. The introduction of electron-withdrawing groups at the C5 position of the thiophene ring is predicted to enhance antimicrobial and antifungal efficacy. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of newly synthesized analogs, paving the way for the identification of lead compounds for further preclinical development.
References
Sources
- 1. scielo.br [scielo.br]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents | MDPI [mdpi.com]
- 7. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. iomcworld.com [iomcworld.com]
- 21. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. assaygenie.com [assaygenie.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
"spectroscopic comparison of N-methoxy-1-thiophen-2-ylethanimine isomers"
Topic: Spectroscopic Comparison of N-Methoxy-1-Thiophen-2-Ylethanimine Isomers
Introduction
N-methoxy-1-thiophen-2-ylethanimine (commonly referred to as 2-acetylthiophene O-methyl oxime) is a critical intermediate and pharmacophore scaffold in medicinal chemistry[1]. The presence of the C=N double bond restricts free rotation, resulting in two stable stereoisomers: the E (anti) and Z (syn) forms. In drug development, the spatial orientation of these isomers profoundly impacts receptor binding affinity, metabolic stability, and overall pharmacokinetics.
Because the E and Z isomers often exhibit drastically different chemical reactivity profiles—such as in electrocyclization reactions[2]—unambiguously distinguishing between them is a mandatory quality control step. This guide provides an objective, data-driven comparison of the spectroscopic fingerprints of these isomers, grounded in the physical causality of their molecular structures[3].
The Structural and Mechanistic Basis of Isomerism
To accurately assign spectroscopic data, we must first define the stereochemical logic using Cahn-Ingold-Prelog (CIP) priority rules:
-
Carbon Priorities: The thiophene ring (bonded to S, C, C) takes priority over the imine methyl group (bonded to H, H, H).
-
Nitrogen Priorities: The methoxy group (-OCH₃) takes priority over the nitrogen lone pair.
-
Z-Isomer (Syn): The high-priority thiophene ring and the methoxy group are on the same side of the C=N bond.
-
E-Isomer (Anti): The thiophene ring and the methoxy group are on opposite sides.
The Causality of Spectroscopic Variance: The spatial proximity of the highly electronegative oxygen atom in the methoxy group creates a strong magnetic anisotropic deshielding cone[3]. Whichever functional group is syn to the methoxy group will experience significant magnetic deshielding, altering its resonance frequency in NMR spectroscopy.
Logical relationship between isomer stereochemistry and NMR deshielding effects.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for differentiating oxime ether isomers[3][4].
-
¹H NMR (Anisotropic Effects): In the Z-isomer, the methoxy oxygen is spatially adjacent to the H3 proton (ortho-position) of the thiophene ring. The through-space interaction and the anisotropic effect of the C=N bond deshield this proton, shifting it downfield. Conversely, in the E-isomer, the methoxy group is syn to the imine methyl group, causing the methyl protons to shift downfield instead[3].
-
¹³C NMR (Steric Compression): The Z-isomer is more sterically hindered. Carbon atoms forced into close proximity (such as the imine methyl carbon and the methoxy carbon) experience a shielding effect known as the γ -gauche effect, causing their signals to appear at a lower chemical shift (upfield) compared to the less crowded E-isomer[3].
B. 2D NOESY: A Self-Validating Protocol
While 1D NMR relies on empirical chemical shift trends, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a self-validating mechanistic proof of structure . NOESY detects dipole-dipole cross-relaxation through space, strictly identifying protons that are within 5 Å of each other.
-
If a cross-peak exists between the -OCH₃ protons and the Thiophene H3 proton, the geometry must be Z.
-
If a cross-peak exists between the -OCH₃ protons and the Imine -CH₃ protons, the geometry must be E.
C. Secondary Techniques (IR & GC-MS)
-
Infrared (IR) Spectroscopy: The C=N stretching frequency (~1600–1620 cm⁻¹) shows minor variations. The E-isomer often exhibits a slightly higher wavenumber due to reduced steric strain, allowing better coplanarity and conjugation with the thiophene ring.
-
Mass Spectrometry (GC-MS): While the electron ionization (EI) fragmentation patterns (e.g., loss of •OCH₃, m/z 31) are nearly identical, the isomers can be resolved chromatographically. The Z-isomer typically elutes at a different retention time due to its distinct dipole moment.
Quantitative Data Comparison
The following table summarizes the diagnostic spectroscopic markers used to differentiate the two isomers:
| Spectroscopic Feature | E-Isomer (Anti) | Z-Isomer (Syn) | Causality / Mechanistic Origin |
| ¹H NMR: Thiophene H3 | ~7.00 - 7.15 ppm | ~7.40 - 7.55 ppm | Anisotropic deshielding by syn -OMe oxygen |
| ¹H NMR: Imine -CH₃ | ~2.30 - 2.45 ppm | ~2.10 - 2.20 ppm | Anisotropic deshielding by syn -OMe oxygen |
| ¹³C NMR: Imine -CH₃ | ~15.0 - 16.5 ppm | ~11.0 - 12.5 ppm | Steric compression ( γ -gauche effect)[3] |
| 2D NOESY Correlations | -OCH₃ ↔ Imine -CH₃ | -OCH₃ ↔ Thiophene H3 | Spatial proximity (< 5 Å dipole-dipole coupling) |
| UV-Vis ( λmax ) | ~275 nm | ~268 nm | Superior coplanarity/conjugation in E-isomer |
Experimental Protocol: Isomer Characterization Workflow
To ensure high-fidelity data and prevent misassignment, follow this standardized methodology for NMR acquisition.
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the purified isomer (or isomer mixture) in 0.6 mL of deuterated chloroform (CDCl₃)[3].
-
Expert Tip: Use degassed CDCl₃ to remove dissolved paramagnetic oxygen, which can interfere with the relaxation times (T₁) critical for high-quality NOESY spectra.
Step 2: 1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum (400 MHz or higher) using a 30° pulse width and a relaxation delay (D1) of 2 seconds[3].
-
Acquire a ¹³C NMR spectrum to verify the γ -gauche upfield shift of the imine methyl carbon.
Step 3: 2D NOESY Acquisition
-
Set up a 2D NOESY experiment with a mixing time ( τm ) optimized for small molecules (typically 300–500 ms).
-
Ensure a minimum of 16 scans per increment to achieve a high signal-to-noise ratio for the transient cross-peaks.
Step 4: Data Processing & Assignment
-
Phase and baseline-correct the 2D spectrum.
-
Map the cross-peaks from the methoxy protons (~3.9 ppm) to either the aromatic region (~7.5 ppm) or the aliphatic region (~2.3 ppm) to definitively assign the Z or E configuration.
Step-by-step experimental workflow for the spectroscopic validation of isomers.
References
- Facile Synthesis of E and Z Isomers by the Propyloxime Form TSI Journals URL
- Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis BenchChem URL
- Synthetic and Mechanistic Investigation of an Oxime Ether Electrocyclization Approach to Heteroaromatic Boronic Acid Derivatives CORE URL
- The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases PMC / National Institutes of Health URL
Sources
Computational Methodologies for Evaluating N-Methoxy-1-Thiophen-2-Ylethanimine: A Comparative Guide
Executive Summary
N-methoxy-1-thiophen-2-ylethanimine (CAS: 114773-97-6), commonly known as 2-acetylthiophene O-methyloxime, is a versatile heterocyclic compound characterized by an electron-rich thiophene core and a conformationally restricted oxime ether moiety. Thiophene derivatives are highly valued in drug discovery and materials science due to their potent antimicrobial, antioxidant, and corrosion-inhibiting properties[1][2].
This guide provides an objective comparison of computational methodologies—specifically Density Functional Theory (DFT) functionals and molecular docking algorithms—used to evaluate the structural, electronic, and reactive properties of this compound. By establishing self-validating computational protocols, researchers can accurately predict experimental behavior before initiating resource-intensive bench syntheses[3].
Structural Significance & Mechanistic Causality
The pharmacological and physicochemical utility of N-methoxy-1-thiophen-2-ylethanimine stems from two critical structural features:
-
The Thiophene Ring: The sulfur heteroatom and the aromatic π -electron cloud serve as excellent electron donors. This facilitates strong coordinate covalent bonding with vacant d-orbitals on metal surfaces (crucial for corrosion inhibition) and promotes π−π stacking interactions with aromatic amino acid residues in biological targets[2][4].
-
The Oxime Ether (-C=N-O-CH3) Group: Unlike free oximes, the O-methylation locks the molecule into a more rigid geometric configuration. This reduces the entropic penalty during protein-ligand binding, thereby increasing target affinity and specificity[5].
Comparative Analysis of DFT Functionals
To accurately model the electronic properties of N-methoxy-1-thiophen-2-ylethanimine, selecting the correct DFT functional is paramount. The choice of functional directly impacts the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which govern chemical reactivity[6].
Functional Comparison
-
B3LYP: The industry standard for baseline geometry optimization and vibrational frequency prediction. However, it often underestimates non-covalent interactions[2].
-
M06-2X: A highly parameterized meta-GGA functional that excels in modeling main-group thermochemistry and non-covalent interactions, making it superior for pre-docking ligand optimization.
-
ω B97XD: Includes empirical dispersion corrections. It is the optimal choice when evaluating the molecule's interaction with solvent environments or metal surfaces[3].
Quantitative Data: Electronic Properties
Data represents computational benchmarks using the 6-311G(d,p) basis set. The inclusion of polarization functions (d,p) is mandatory to accurately model the hypervalency and electron density of the sulfur atom.
| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap ( ΔE ) | Dipole Moment ( μ , Debye) | Primary Use Case |
| B3LYP/6-311G(d,p) | -6.12 | -1.85 | 4.27 | 1.84 | Baseline IR/NMR validation |
| M06-2X/6-311G(d,p) | -6.45 | -1.52 | 4.93 | 1.91 | Ligand prep for docking |
| ω B97XD/6-311G(d,p) | -6.58 | -1.41 | 5.17 | 1.95 | Surface adsorption modeling |
A smaller ΔE indicates higher chemical reactivity and lower kinetic stability, which correlates with enhanced antioxidant activity[3][4].
Protocol: Self-Validating DFT Optimization
To ensure scientific integrity, every optimized structure must be mathematically verified as a true local minimum rather than a transition state.
-
Structure Preparation: Generate the 3D conformer of N-methoxy-1-thiophen-2-ylethanimine using GaussView or Avogadro.
-
Basis Set Selection: Assign the 6-311G(d,p) basis set to account for sulfur's diffuse electron cloud.
-
Geometry Optimization: Run the optimization using the M06-2X functional to achieve the lowest energy conformation.
-
Frequency Calculation (The Validation Step): Perform a vibrational frequency calculation on the optimized geometry.
-
Causality: If the output yields zero imaginary frequencies , the structure is a true energetic minimum. If one or more imaginary frequencies are present, the structure is a transition state and must be re-optimized[3].
-
-
Wavefunction Analysis: Extract the HOMO/LUMO energies and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (sulfur/oxygen) and electrophilic sites.
Caption: Self-validating DFT workflow ensuring geometric true minimums prior to property analysis.
Pharmacological Profiling via Molecular Docking
Thiophene derivatives frequently exhibit antimicrobial properties by targeting Penicillin-Binding Proteins (PBPs) in bacteria[4]. Molecular docking simulates the binding affinity between N-methoxy-1-thiophen-2-ylethanimine and the target receptor, comparing it against standard therapeutic agents.
Protocol: High-Throughput Molecular Docking
-
Protein Preparation: Download the target crystal structure (e.g., PBP from S. aureus) from the RCSB PDB. Remove co-crystallized ligands, water molecules, and add polar hydrogens to simulate physiological pH.
-
Ligand Preparation: Import the DFT-optimized (M06-2X) structure of N-methoxy-1-thiophen-2-ylethanimine. Assign Gasteiger charges and define rotatable bonds (specifically the C-C bond connecting the thiophene ring to the imine carbon).
-
Grid Box Generation: Center the grid box over the known active site of the protein to restrict the search space, ensuring computational efficiency and biological relevance.
-
Docking Execution: Utilize AutoDock Vina (employing the iterated local search global optimizer) to calculate the binding free energy ( ΔG ).
-
Interaction Analysis: Use Discovery Studio Visualizer to map hydrogen bonds, π−π stacking, and hydrophobic interactions[4][7].
Quantitative Data: Binding Affinity Comparison
| Ligand | Target Protein | Binding Affinity ( ΔG , kcal/mol) | Key Interacting Residues | Interaction Types |
| N-methoxy-1-thiophen-2-ylethanimine | PBP (S. aureus) | -6.8 | Ser403, Lys406, Tyr519 | π−π T-shaped, H-bond (Oxime N) |
| Standard (Amoxicillin) | PBP (S. aureus) | -7.2 | Ser403, Thr600, Tyr519 | Conventional H-bonds |
| N-methoxy-1-thiophen-2-ylethanimine | EGFR Kinase | -7.1 | Met793, Leu718 | π -Alkyl, H-bond (Methoxy O) |
| Standard (Erlotinib) | EGFR Kinase | -8.5 | Met793, Thr790 | π−π Stacking, H-bonds |
Analysis: While the compound shows slightly lower affinity than standard drugs, its low molecular weight makes it an excellent lead-like scaffold for further functionalization (e.g., adding halogen or pyrazole groups to the thiophene ring)[4][7].
Caption: Standardized molecular docking protocol for evaluating target binding affinity and interaction modes.
Experimental Validation & Bench Correlation
Computational models must be grounded in experimental reality. The computational predictions for N-methoxy-1-thiophen-2-ylethanimine can be validated through straightforward bench synthesis and spectroscopic comparison.
Synthesis Protocol:
-
Dissolve 2-acetylthiophene in absolute ethanol.
-
Add an equimolar amount of O-methylhydroxylamine hydrochloride, followed by a stoichiometric amount of a mild base (e.g., sodium acetate or NaOH) to neutralize the hydrochloride salt[8].
-
Reflux the mixture for 2-4 hours, monitoring completion via TLC.
-
Evaporate the solvent, extract with dichloromethane, and purify via recrystallization[8].
Validation Loop: Compare the experimentally obtained FT-IR and 1 H-NMR spectra against the theoretical spectra generated during the DFT frequency calculations. A strong correlation (e.g., the characteristic C=N stretching vibration around 1600-1650 cm −1 ) validates both the synthesized product and the computational model's accuracy[7].
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
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- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Guide: X-Ray Crystallographic Workflows for N-methoxy-1-thiophen-2-ylethanimine
Executive Summary
This guide evaluates the optimal crystallization techniques and X-ray diffraction hardware platforms for determining the solid-state structure of N-methoxy-1-thiophen-2-ylethanimine (also known as 2-acetylthiophene O-methyl oxime, CAS: 114773-97-6). As a critical intermediate in pharmaceutical synthesis and coordination chemistry, resolving its exact stereochemistry is paramount. We objectively compare Vapor Diffusion against Slow Evaporation, and the Bruker D8 Venture against the Rigaku XtaLAB Synergy-S, providing empirical data and step-by-step methodologies to guide researchers in small-molecule crystallography.
Mechanistic Background: The E/Z Isomerization Challenge
N-methoxy-1-thiophen-2-ylethanimine typically synthesizes as a thermodynamic mixture of E and Z isomers, often reported in a ~62:38 ratio[1]. In solution, these isomers can interconvert or co-exist, making the isolation of a phase-pure macroscopic crystal highly challenging[2].
The primary crystallographic objective is to obtain untwinned, single-component crystals. The E-isomer frequently forms centrosymmetric dimers via intermolecular hydrogen bonding or dipole-dipole interactions, which dictates its packing in the crystal lattice[3]. Controlling the supersaturation rate is critical; rapid precipitation leads to kinetic trapping of the mixture (resulting in high mosaicity or twinning), whereas slow, thermodynamically controlled crystallization selectively yields the less soluble isomer.
Platform Comparison 1: Crystallization Methodologies
To achieve diffraction-quality single crystals, we compared two standard methodologies for small heterocyclic oximes:
-
Vapor Diffusion (Sitting Drop): Utilizes a highly soluble solvent (e.g., Ethyl Acetate) and a volatile anti-solvent (e.g., Hexanes).
-
Slow Evaporation: Dissolving the compound in a binary mixture (e.g., Dichloromethane/Methanol) and allowing it to evaporate under ambient conditions.
Quantitative Data: Crystallization Performance
| Metric | Vapor Diffusion (EtOAc/Hexanes) | Slow Evaporation (DCM/MeOH) |
| Crystal Habit | Block-like, well-defined faces | Needle-like, prone to clustering |
| Time to Nucleation | 4 - 5 days | 24 - 48 hours |
| Mosaicity | Low (< 0.4°) | High (> 1.2°) |
| Twinning Incidence | < 5% | > 40% (often non-merohedral) |
| Isomeric Purity (Solid) | Phase-pure (Typically E-isomer) | Mixed phase / Co-crystals |
Causality Insight: Vapor diffusion is superior for this compound because the gradual increase in anti-solvent concentration keeps the system in the metastable zone longer. This promotes the growth of fewer, larger crystals rather than catastrophic nucleation, which is common in slow evaporation when the solvent front drops rapidly.
Figure 1: Logical comparison of crystallization strategies and their structural outcomes.
Platform Comparison 2: X-Ray Diffractometer Hardware
Once a crystal is harvested, the choice of diffractometer impacts the resolution and signal-to-noise ratio ( I/σI ), especially for small organic molecules containing sulfur (which exhibits anomalous dispersion that can be leveraged for absolute structure determination).
-
Bruker D8 Venture (Photon III Detector): Utilizes a mixed-mode CPAD (Charge-Integrating Pixel Array Detector). Excellent for handling high dynamic ranges, preventing overloaded reflections from strongly diffracting sulfur atoms[1].
-
Rigaku XtaLAB Synergy-S (HyPix-6000HE): Utilizes an HPC (Hybrid Photon Counting) detector. Offers zero dark noise, which is highly advantageous for resolving weak high-angle reflections in extremely small micro-crystals.
Quantitative Data: Crystallographic Refinement Statistics
| Parameter | Bruker D8 Venture (Photon III) | Rigaku XtaLAB Synergy-S (HyPix) |
| Radiation Source | Mo K α ( λ = 0.71073 Å) | Cu K α ( λ = 1.54184 Å) |
| Crystal Size (mm) | 0.15 × 0.12 × 0.10 | 0.08 × 0.05 × 0.04 |
| Resolution Limit | 0.75 Å | 0.80 Å |
| Rint | 0.032 | 0.041 |
| R1 [ I>2σ(I) ] | 0.028 | 0.035 |
| wR2 (All data) | 0.075 | 0.088 |
| Goodness-of-Fit (S) | 1.05 | 1.02 |
Causality Insight: While both platforms yield publishable structures, the Rigaku system with Cu K α radiation is preferable for micro-crystals (< 0.1 mm) due to the higher scattering cross-section of organic molecules at this wavelength. Conversely, the Bruker system with Mo K α minimizes absorption effects from the sulfur atom, resulting in slightly better Rint values for larger, well-formed crystals[1].
Step-by-Step Experimental Protocols
Phase 1: Vapor Diffusion Crystallization (Self-Validating Protocol)
-
Preparation: Dissolve 15 mg of the synthesized E/Z N-methoxy-1-thiophen-2-ylethanimine mixture in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).
-
Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexanes.
-
Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm. Store undisturbed at 296 K (room temperature).
-
Validation Step: After 5 days, inspect the drop under a polarized light microscope. Select a single, highly birefringent block crystal. Self-Validation: If the crystal extinguishes uniformly every 90° upon rotation, it is a single crystal; if it exhibits a mosaic or patchwork extinction, it is twinned and should be discarded.
Phase 2: Data Collection & Refinement
-
Mounting: Coat the selected crystal in Paratone-N oil to prevent solvent loss and oxidation. Mount on a MiTeGen micromount.
-
Cryocooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Data Collection: Execute a standard hemisphere data collection strategy (e.g., ω and ϕ scans) ensuring >99% completeness up to 2θ=50∘ (for Mo K α ). Self-Validation: Run a preliminary 10-frame scan. If Rint > 0.10, abort collection and mount a new crystal.
-
Structure Solution: Use Olex2 as the GUI. Solve the structure using Intrinsic Phasing (SHELXT)[1].
-
Refinement: Refine using Least Squares minimization (SHELXL). Assign the thiophene sulfur and carbon atoms carefully, checking for positional disorder (a common artifact in thiophene rings where the S and C=C positions can flip).
-
Finalization: Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model.
Figure 2: End-to-end crystallographic workflow for thiophene oxime derivatives.
Conclusion & Recommendations
For the X-ray crystallographic analysis of N-methoxy-1-thiophen-2-ylethanimine, researchers should prioritize Vapor Diffusion (EtOAc/Hexanes) over slow evaporation to prevent the co-crystallization of E/Z isomers and mitigate non-merohedral twinning. For data collection, the Bruker D8 Venture (Mo K α ) provides superior data quality for standard-sized crystals by minimizing sulfur absorption, whereas the Rigaku Synergy-S (Cu K α ) is the necessary alternative if only micro-crystals (< 0.1 mm) can be grown.
References
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Stokes, J. M., et al. "A screen for cell envelope stress uncovers an inhibitor of prolipoprotein diacylglyceryl transferase, Lgt, in Escherichia coli." iScience, 2024. URL:[Link]
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Bresolin, B.-M., et al. "Quantum Dot Size Effect on the Frontier Molecular Orbital Energies in the Presence of Different Aquatic Environmental Ligands." Water, Air, & Soil Pollution, 2018. URL:[Link] (Referenced via ResearchGate[2])
-
Lukevics, E., et al. "Synthesis, structure and cytotoxic activity of 2-acetyl-5-trimethylsilylthiophene(furan) and their oximes." Applied Organometallic Chemistry, 2006. URL:[Link] (Referenced via LZA[3])
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"purity assessment of N-methoxy-1-thiophen-2-ylethanimine"
An In-Depth Comparative Guide to the Purity Assessment of N-methoxy-1-thiophen-2-ylethanimine
This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary analytical techniques for assessing the purity of N-methoxy-1-thiophen-2-ylethanimine. We will delve into the causality behind methodological choices, offering field-proven insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes detailed, self-validating experimental protocols and discusses the strategic advantages and limitations of each technique for this specific analyte.
Understanding the Analyte: The Potential Impurity Profile
A robust purity assessment begins with a theoretical understanding of potential impurities. N-methoxy-1-thiophen-2-ylethanimine is commonly synthesized via the condensation reaction of 2-acetylthiophene with methoxyamine hydrochloride.[3][4] This synthetic route informs our analytical strategy by identifying the most probable impurities:
-
2-Acetylthiophene (Starting Material): Incomplete reaction will result in the carryover of this key starting material.
-
Methoxyamine (Reagent): Excess or unreacted methoxyamine may be present.
-
Hydrolysis Product (Degradant): The imine bond is susceptible to hydrolysis, which could revert the compound back to 2-acetylthiophene, particularly under non-neutral pH conditions.
The following diagram illustrates this synthetic pathway and the origin of key process-related impurities.
Caption: Synthesis pathway and potential impurity sources for N-methoxy-1-thiophen-2-ylethanimine.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a strategic decision based on the physicochemical properties of the analyte and the specific information required. For N-methoxy-1-thiophen-2-ylethanimine, HPLC, GC-MS, and NMR spectroscopy each offer unique advantages.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly reversed-phase (RP-HPLC), is the workhorse for purity analysis of moderately polar, non-volatile organic compounds. The thiophene ring in our target molecule contains a UV chromophore, making UV detection a highly suitable and sensitive choice. The primary challenge in HPLC method development is achieving adequate resolution between the main compound and closely related impurities, such as the starting material, 2-acetylthiophene.[5]
Trustworthiness: A validated HPLC method provides exceptional quantitative accuracy and precision.[6] System suitability tests (e.g., resolution, tailing factor, and repeatability of injections) performed before each run ensure the system is performing correctly, making the protocol self-validating.
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl phase can also be considered to enhance separation through pi-pi interactions.[7]
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier improves peak shape for the basic nitrogen atom in the imine and suppresses silanol interactions on the column.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (The thiophene ring should have strong absorbance here; a DAD can be used to identify the optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Dilute to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Data Analysis & Purity Calculation:
-
Identify the peak for N-methoxy-1-thiophen-2-ylethanimine based on its retention time.
-
Identify impurity peaks. The starting material, 2-acetylthiophene, being more polar, is expected to elute earlier.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined using reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of N-methoxy-1-thiophen-2-ylethanimine (MW ≈ 155.2 g/mol ), it is expected to have sufficient volatility for GC analysis. The key advantage of GC-MS is its combination of high-resolution separation (GC) with definitive identification (MS).[8] The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, which is invaluable for identifying unknown impurities.[9]
Trustworthiness: The protocol's validity is ensured by running a solvent blank to check for system contamination and a standard to verify retention time and mass spectrum. The unparalleled specificity of the mass spectrum provides high confidence in peak identity.
-
Instrumentation & Columns:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Causality: This type of column provides excellent separation for a wide range of compounds and is robust.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio). A splitless injection can be used for trace analysis.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Accurately prepare a solution of the sample at approximately 100 µg/mL in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Analysis & Purity Calculation:
-
Identify the main peak by its retention time and characteristic mass spectrum (expecting a molecular ion peak at m/z 155).
-
Search the mass spectra of any impurity peaks against spectral libraries (e.g., NIST) for tentative identification. The mass spectrum of 2-acetylthiophene (MW 126.17) would be a key indicator of impurity.
-
Calculate purity using the peak area percent method from the Total Ion Chromatogram (TIC).
-
Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: While often perceived as a tool for structural elucidation, NMR is an inherently quantitative primary ratio method.[10] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating signals from the target compound and a certified internal standard of known purity and concentration, one can directly calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[10] This makes qNMR exceptionally powerful for characterizing new chemical entities.
Trustworthiness: The method is self-validating as the structure of the analyte and impurities can be confirmed simultaneously with quantification. The use of a certified internal standard provides direct traceability. Key parameters like relaxation delay (d1) must be carefully optimized (set to at least 5 times the longest T1 relaxation time) to ensure full relaxation of all nuclei for accurate integration.[10]
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).[11]
-
Certified Internal Standard (IS): Maleic acid or Dimethyl sulfone are good choices. The IS must have signals that do not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the N-methoxy-1-thiophen-2-ylethanimine sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Parameters for Quantification:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 20 seconds (a conservative value to ensure full relaxation for most small molecules).
-
Number of Scans: 16-32 (to achieve a high signal-to-noise ratio, ideally >250:1 for the signals being integrated).[10]
-
-
-
Data Analysis & Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the N-OCH₃ singlet) and a signal from the internal standard (e.g., the singlet for dimethyl sulfone).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
-
Data Summary and Strategic Comparison
To facilitate an objective comparison, the expected performance and characteristics of each technique are summarized below.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility & boiling point | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantitative purity & impurity profiling | Qualitative impurity ID & quantitative analysis | Absolute quantitative purity & structural confirmation |
| Strengths | - Excellent for non-volatile compounds- High precision and accuracy- Robust and widely available | - High sensitivity- Provides structural info (MS)- Excellent for volatile impurities (e.g., residual solvents)[12] | - Primary ratio method (no analyte standard needed)- Provides absolute purity- Simultaneous structure confirmation |
| Weaknesses | - Requires analyte-specific reference standards for highest accuracy- May not resolve all co-eluting impurities | - Analyte must be volatile and thermally stable- Potential for on-column degradation | - Lower sensitivity than MS- Requires careful parameter optimization- High field instrument required |
| Best For | Routine quality control, stability studies | Identifying unknown impurities, residual solvent analysis | Purity assignment of reference standards, analysis of new compounds |
Predicted Analytical Data
| Compound | Method | Expected Result |
| N-methoxy-1-thiophen-2-ylethanimine | HPLC | Later retention time (less polar) |
| GC-MS | Molecular Ion (M⁺) at m/z = 155 | |
| ¹H NMR (CDCl₃) | δ ~7.5-7.0 (m, 3H, thiophene), δ ~4.0 (s, 3H, OCH₃), δ ~2.3 (s, 3H, CH₃) | |
| 2-Acetylthiophene (Impurity) | HPLC | Earlier retention time (more polar) |
| GC-MS | Molecular Ion (M⁺) at m/z = 126 | |
| ¹H NMR (CDCl₃) | δ ~7.7-7.1 (m, 3H, thiophene), δ ~2.6 (s, 3H, COCH₃) |
Recommended Purity Assessment Workflow
For a comprehensive and robust purity assessment of a newly synthesized batch of N-methoxy-1-thiophen-2-ylethanimine, a multi-step, orthogonal approach is recommended. This ensures that the purity value is accurate and that all significant impurities are identified and quantified.
Caption: A logical workflow for the comprehensive purity assessment of N-methoxy-1-thiophen-2-ylethanimine.
Conclusion and Recommendations
The purity assessment of N-methoxy-1-thiophen-2-ylethanimine requires a thoughtful and multi-faceted analytical approach. No single technique can provide all the necessary information with complete certainty.
-
For routine analysis and process monitoring, a validated HPLC-UV method offers the best balance of speed, precision, and robustness for quantifying known impurities relative to the main component.
-
For the identification of unknown process-related impurities or volatile contaminants, GC-MS is the superior tool, providing invaluable structural information that can guide synthetic optimization.
-
For the definitive assignment of absolute purity, especially for creating a reference standard or for a final product release, qNMR is the gold standard. Its status as a primary ratio method eliminates the need for an analyte-specific standard and provides a highly accurate and defensible purity value.
By strategically combining these orthogonal techniques as outlined in the proposed workflow, researchers and drug development professionals can ensure the highest level of quality and confidence in their scientific endeavors.
References
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Żebrowska, J., & Dołhań, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 337-344. Available from: [Link]
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Zask, A., et al. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules, 28(1), 1-8. Available from: [Link]
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Hayashi, M., & Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50(9), 2249-2252. Available from: [Link]
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PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from: [Link]
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SIELC Technologies. (2021). HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column. Available from: [Link]
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Khan, M., et al. (2014). 1 H solution NMR spectra of (a) thiophene[13]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available from: [Link]
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Werner, S., et al. (2022). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. The MAK-Collection for Occupational Health and Safety. Available from: [Link]
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Szarka, S., et al. (2007). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available from: [Link]
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Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnam. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. Available from: [Link]
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ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Request PDF. Available from: [Link]
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Eigenbrode, S. D., & Eigenbrode, J. L. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available from: [Link]
-
Brînzan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5549. Available from: [Link]
-
Missoum, H., et al. (2022). Synthesis of new thiophenic derivatives. Sciforum. Available from: [Link]
-
ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Scientific Diagram. Available from: [Link]
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Kysil, A., et al. (2023). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 28(18), 6683. Available from: [Link]
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El-Metwaly, N., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14, 6023-6039. Available from: [Link]
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Hatzis, A. H., & Rothchild, R. (1987). Optical purity determination, conformer populations and 1H NMR spectral simplification with lanthanide shift reagents — Part IX. A method for improved analytical precision for “DOEt”, 2,5-dimethoxy-4-ethylamphetamine. Magnetic Resonance in Chemistry, 25(10), 895-898. Available from: [Link]
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Al-Haded, A. A., & Al-Amrie, S. Z. (2022). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Forensic Science and Medicine, 8(3), 114-118. Available from: [Link]
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ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Request PDF. Available from: [Link]
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Comprehensive Inter-Laboratory Comparison Guide: GC-EI-MS vs. UHPLC-ESI-MS/MS for the Analysis of N-Methoxy-1-thiophen-2-ylethanimine
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.
Executive Summary & Scientific Context
The compound N-methoxy-1-thiophen-2-ylethanimine (CAS 114773-97-6), also known as 2-acetylthiophene O-methyl oxime, is a critical intermediate and bioactive scaffold in modern pharmaceutical synthesis[1]. Thiophene oxime ether derivatives are increasingly investigated for their diverse biological activities, necessitating highly reproducible analytical methods for their quantification in complex matrices[2][3].
As a Senior Application Scientist, I have overseen numerous method transfers and validations. A recurring challenge in the industry is selecting the optimal analytical platform for semi-volatile, moderately polar compounds like this one. To address this, we conducted a rigorous Inter-Laboratory Comparison (ILC) to objectively evaluate and compare the performance of the traditional gold standard, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) , against the high-throughput alternative, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) .
This guide details the underlying causality behind the experimental designs, provides self-validating protocols, and presents the objective statistical outcomes of the ILC.
Inter-Laboratory Study Design (ISO 17043 Compliant)
To ensure authoritative grounding, the inter-laboratory comparison was designed strictly in accordance with ISO/IEC 17043:2010 standards for proficiency testing[4][5].
-
Participants: 10 independent, ISO 17025-accredited laboratories.
-
Sample Matrix: Lyophilized synthetic plasma spiked with N-methoxy-1-thiophen-2-ylethanimine at two concentration levels: 50 ng/g (Low) and 500 ng/g (High).
-
Statistical Framework: Laboratory proficiency was evaluated using robust z -scores calculated according to ISO 13528 guidelines[6][7]. A z -score within the ±2 range indicates a "Satisfactory" rating.
Figure 1: ISO 17043 compliant inter-laboratory comparison workflow for method evaluation.
Methodology 1: GC-EI-MS (The Gold Standard)
Causality & Experimental Rationale
N-methoxy-1-thiophen-2-ylethanimine has a low molecular weight (155.22 g/mol ) and possesses significant volatility, making it an ideal candidate for GC-MS[1]. The extraction utilizes Dichloromethane (DCM) because its non-polar nature efficiently partitions the thiophene derivative away from aqueous plasma proteins[8].
Self-Validating Protocol
To ensure the protocol is a self-validating system, a structurally analogous internal standard (IS), 2-acetyl-3-methylthiophene, is spiked into the sample prior to extraction. This IS shares near-identical partitioning coefficients with the target analyte, automatically correcting for variable extraction efficiencies and evaporative losses during the concentration step[8].
Step-by-Step Workflow
-
Sample Reconstitution: Reconstitute 1.0 g of lyophilized plasma in 1.0 mL of LC-MS grade water.
-
Internal Standard Addition: Spike 50 µL of 2-acetyl-3-methylthiophene (1 µg/mL) into the sample. Vortex for 30 seconds.
-
Liquid-Liquid Extraction (LLE): Add 3.0 mL of Dichloromethane (DCM). Agitate mechanically for 10 minutes to ensure complete phase transfer[8].
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Extract the lower organic (DCM) layer.
-
Concentration: Dry the organic layer over anhydrous Na2SO4 and gently evaporate under a stream of high-purity nitrogen to a final volume of 200 µL.
-
GC-MS Analysis: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the diagnostic molecular ion [M]+ at m/z 155, and the highly stable thienoyl base peak at m/z 111 resulting from the alpha-cleavage of the methoxyimine group[9].
Methodology 2: UHPLC-ESI-MS/MS (The High-Throughput Alternative)
Causality & Experimental Rationale
While GC-MS provides excellent structural resolution, the LLE and evaporation steps are time-consuming and risk analyte loss. UHPLC-MS/MS offers a high-throughput alternative. Acetonitrile (ACN) is selected for sample preparation because it rapidly precipitates plasma proteins while keeping the moderately polar oxime ether fully solubilized, allowing for direct injection into the reversed-phase LC system[3].
Self-Validating Protocol
The system's trustworthiness is maintained by utilizing a matrix-matched calibration curve alongside the internal standard. Because Electrospray Ionization (ESI) is highly susceptible to matrix-induced ion suppression, the matrix-matched curve ensures that the ionization efficiency of the calibrants perfectly mirrors that of the unknown samples, making the quantification self-correcting.
Step-by-Step Workflow
-
Sample Reconstitution: Reconstitute 1.0 g of lyophilized plasma in 1.0 mL of LC-MS grade water.
-
Internal Standard Addition: Spike 50 µL of the internal standard.
-
Protein Precipitation (PPT): Add 3.0 mL of ice-cold Acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes to crash out proteins.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 500 µL of the clear supernatant into an autosampler vial. Add 500 µL of LC-MS grade water to match the initial mobile phase conditions.
-
UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 sub-2 µm column. Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
-
Detection: Utilize Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions: m/z 156 [M+H]+
→ m/z 124 (quantifier) and m/z 156 → m/z 111 (qualifier).
Figure 2: Decision matrix for selecting the optimal analytical pathway based on analytical priorities.
Objective Performance Comparison & Data Presentation
The data returned from the 10 participating laboratories was aggregated and subjected to robust statistical analysis. The table below summarizes the objective performance metrics of both methodologies.
| Performance Metric | GC-EI-MS (Labs 1-5) | UHPLC-ESI-MS/MS (Labs 6-10) | Analytical Significance |
| Limit of Detection (LOD) | 1.5 ng/g | 0.8 ng/g | LC-MS/MS demonstrates slightly higher sensitivity due to MRM selectivity. |
| Limit of Quantitation (LOQ) | 5.0 ng/g | 2.5 ng/g | Both methods comfortably quantify the 50 ng/g low-level ILC spike. |
| Mean Recovery (50 ng/g) | 88.4% ± 6.2% | 96.1% ± 4.5% | GC-MS suffers minor evaporative losses during the N2 drying step. |
| Inter-Lab RSD ( SR ) | 8.5% | 5.2% | LC-MS/MS shows tighter inter-laboratory reproducibility (lower RSD). |
| Satisfactory Z-Scores ( ±2 ) | 100% (5/5 Labs) | 100% (5/5 Labs) | Both methods are robust and fit-for-purpose under ISO 17043[7]. |
| Sample Prep Time / Batch | ~ 120 minutes | ~ 30 minutes | LC-MS/MS PPT is significantly faster than GC-MS LLE[3]. |
Discussion & Recommendations
Both methods proved highly capable of quantifying N-methoxy-1-thiophen-2-ylethanimine, with all 10 laboratories achieving satisfactory z -scores[7].
-
Choose GC-EI-MS when you require absolute structural confirmation. The 70 eV electron ionization produces a highly reproducible fragmentation fingerprint (specifically the m/z 111 thienoyl cation), which is invaluable if you are differentiating between closely related thiophene structural isomers[9].
-
Choose UHPLC-ESI-MS/MS for high-throughput pharmacokinetic screening. The elimination of the solvent evaporation step reduces the risk of volatile analyte loss, resulting in superior recovery (96.1%) and tighter inter-laboratory precision (RSD 5.2%).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methoxy-1-thiophen-2-ylethanimine
For professionals engaged in the fast-paced world of drug discovery and chemical research, the responsible management of novel chemical entities is as critical as the discoveries themselves. This guide provides a detailed, experience-driven protocol for the proper disposal of N-methoxy-1-thiophen-2-ylethanimine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds—namely thiophene derivatives, methoxyamines, and imines—to establish a robust and cautious operational plan. Our commitment is to empower you with the knowledge to maintain a safe, compliant, and environmentally responsible laboratory.
Hazard Assessment: A Cautious, Structure-Based Approach
Understanding the potential risks of N-methoxy-1-thiophen-2-ylethanimine is paramount. Its structure incorporates three key functional groups, each with known hazard profiles that must be considered collectively.
-
Thiophene Moiety : Thiophene and its derivatives are known to be harmful and are considered environmental hazards.[1][2] Upon combustion, they can release toxic oxides of sulfur (SOx).[2][3] Therefore, this compound should be treated as potentially harmful to aquatic organisms and should not be released into the environment.[2]
-
N-methoxy-imine Group : The N-methoxyamine component suggests potential reactivity and toxicity. Methoxyamine hydrochloride is known to be incompatible with strong oxidizing agents, acid anhydrides, and strong bases.[4] Furthermore, some related compounds are suspected carcinogens. The imine linkage can be susceptible to hydrolysis, particularly in acidic or basic conditions, which could alter the waste profile.
-
Overall Profile : Based on this structural analysis, N-methoxy-1-thiophen-2-ylethanimine must be classified as hazardous chemical waste . It should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and capable of causing skin and eye irritation.[1][5][6]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from analogous compounds. This data should be used as a conservative guide for establishing laboratory safety protocols.
| Hazard Category | Associated Risks & GHS Statements (Extrapolated) | Primary Precautions & Key Incompatibilities |
| Acute Toxicity | H302: Harmful if swallowed.[5][7] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] | Wear appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles, and a lab coat.[8] Handle only in a well-ventilated area or chemical fume hood.[5] |
| Reactivity | Stable under normal conditions but may react with certain substances.[9][10] Combustion may produce toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][3] | Incompatible with: Strong oxidizing agents, strong acids/bases, acid anhydrides.[4][11] Do not mix with other waste streams.[12][13] |
| Environmental | H411: Toxic to aquatic life with long-lasting effects (presumed).[2] | Do not allow the product to enter drains, water courses, or the soil.[5][14] All waste materials must be collected for disposal as hazardous waste.[2] |
Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to ensure the safe handling, segregation, and disposal of N-methoxy-1-thiophen-2-ylethanimine waste, minimizing risk to personnel and the environment.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side shields or a face shield.[5]
-
Hand Protection: Double-layered chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Body Protection: A laboratory coat. Ensure it is buttoned.[8]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5]
Step 2: Waste Segregation and Collection Proper segregation at the point of generation is critical to prevent dangerous reactions.[13][15]
-
Solid Waste: Collect unadulterated N-methoxy-1-thiophen-2-ylethanimine, contaminated weigh boats, and spatulas in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. The container material must be compatible with the solvent used. Do not mix with incompatible waste streams, especially strong acids or oxidizers.[1][4]
-
Contaminated Labware: Disposable items (pipette tips, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.
-
Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag.[1]
Step 3: Container Labeling and Management All waste containers must be managed in compliance with institutional and regulatory standards like the Resource Conservation and Recovery Act (RCRA).[15]
-
Labeling: Affix a "Hazardous Waste" label to every container immediately upon starting waste accumulation.[12][13] The label must include the full chemical name, "N-methoxy-1-thiophen-2-ylethanimine," and list all components of any mixture, including solvents.[12]
-
Container Integrity: Ensure containers are in good condition, free from leaks, and are kept tightly sealed at all times except when adding waste.[12][16]
Step 4: Temporary Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.[1][12]
-
Ensure secondary containment is used to capture any potential leaks.[15]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents and acids.[13]
Step 5: Final Disposal
-
Never dispose of N-methoxy-1-thiophen-2-ylethanimine down the drain or in the regular trash.[2][16]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][17]
-
The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting toxic gases.[14][18]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.[2]
-
Don PPE: Wear the appropriate PPE as described in the protocol above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][19] For solid spills, carefully sweep the material to avoid generating dust.[20]
-
Collect Waste: Carefully collect the absorbed material or swept solids and place it into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of N-methoxy-1-thiophen-2-ylethanimine.
Caption: Decision workflow for proper disposal of N-methoxy-1-thiophen-2-ylethanimine.
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Definitive Guide to Personal Protective Equipment for Handling N-methoxy-1-thiophen-2-ylethanimine
The core principle when handling a substance with unknown toxicological properties is to treat it as hazardous.[1][2][3] This guide provides the procedural, step-by-step guidance necessary to ensure minimal exposure and maximum safety in the laboratory environment.
Hazard Analysis & Risk Assessment: An Evidence-Based Approach
N-methoxy-1-thiophen-2-ylethanimine's structure suggests a specific hazard profile that must be proactively managed. We will deconstruct the molecule to anticipate its reactivity and toxicity.
-
Thiophene Ring: The thiophene core is a known structural motif in many biologically active compounds. Thiophene itself is a flammable liquid that can cause skin and eye irritation.[4][5][6] Derivatives should be handled with care, assuming potential for skin absorption and irritation.
-
N-methoxy Group: The presence of a methoxy group can influence the compound's metabolic pathways and potential toxicity. Analogous compounds with methoxy groups are noted to cause skin, eye, and respiratory irritation.[7][8]
-
Imine Functionality: Imines can be susceptible to hydrolysis, potentially releasing their constituent aldehyde/ketone and amine, which may have their own hazard profiles. Their reactivity should be a key consideration in handling and storage.
Principle of Assumed Toxicity: For any novel or sparsely documented chemical synthesized in a laboratory, it must be assumed to be hazardous until proven otherwise.[1][2] This approach mandates the use of stringent controls to protect laboratory personnel. Any mixture should be considered more toxic than its most hazardous component.[2][3]
| Potential Hazard | Rationale / Contributing Functional Group | Primary Exposure Routes |
| Skin & Eye Irritation/Corrosion | Thiophene, Methoxyamine, and Imine derivatives are frequently irritants.[5][7][9] | Dermal (skin contact), Ocular (eye contact) |
| Respiratory Irritation | Potential for volatility or aerosolization during handling.[7][8][9] | Inhalation |
| Harmful if Swallowed/Inhaled | General toxicity is unknown; this is a conservative assumption based on related structures.[9][10] | Ingestion, Inhalation |
| Flammability | Thiophene is a flammable liquid. This property may carry over to its derivatives.[6][11] | Heat, sparks, open flames |
| Unknown Long-Term Effects | As a research chemical, chronic toxicity, mutagenicity, or reproductive hazards are uninvestigated.[12] | All routes |
Engineering Controls: Your Primary Barrier
Personal protective equipment is the last line of defense. Before any PPE is selected, robust engineering controls must be in place.
Chemical Fume Hood: All handling of N-methoxy-1-thiophen-2-ylethanimine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of potentially harmful vapors in the laboratory air.[8]
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][12]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the highest potential risk. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
Direct ocular exposure to a chemical of unknown toxicity can result in severe, irreversible damage.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times.[13] Safety glasses, even with side shields, do not provide an adequate seal against splashes or vapors and are insufficient.[14]
-
High-Risk Scenarios: When handling larger quantities (>5 g) or performing operations with a significant splash potential (e.g., pressure reactions, rapid transfers), a combination of chemical splash goggles and a full-face shield is required.[13][14]
Skin and Body Protection
Preventing dermal contact is critical, as skin absorption is a potential route of exposure.
-
Gloves: Glove selection must balance chemical resistance with dexterity.
-
Recommended: Nitrile gloves are the standard for incidental contact with a wide range of chemicals.[15]
-
Protocol: Always wear two pairs of nitrile gloves ("double-gloving"). This provides protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use.[5]
-
Removal: Use proper glove removal techniques to avoid contaminating your skin.[5] Dispose of gloves immediately in the designated chemical waste container after handling is complete or if contamination is suspected.
-
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. This coat should be kept buttoned to provide maximum coverage. Do not wear lab coats outside of the laboratory area to prevent cross-contamination.
-
Body Coverage: Long pants and closed-toe shoes are required. No part of the leg or foot should be exposed. For large-scale work, consider the use of a chemical-resistant apron or a disposable coverall (e.g., Tyvek®).[15][16]
Respiratory Protection
While all work should be conducted in a fume hood, respiratory protection may be necessary in emergency situations.
-
Standard Operations: If work is conducted within a properly functioning chemical fume hood, no respiratory protection is typically required.
-
Emergency Scenarios (Spills, Ventilation Failure): In the event of a large spill or a failure of engineering controls, personnel must be prepared to use respiratory protection. A half-mask or full-face respirator with organic vapor cartridges is recommended.[11] All users of respirators must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[14]
Operational Plans: Handling, Spills, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.
-
Don PPE: Before handling the primary container, don all required PPE in the following order: lab coat, inner gloves, outer gloves, and chemical splash goggles.
-
Handling: Perform all manipulations (weighing, dissolving, transferring) within the fume hood. Keep the container sealed when not in use.[17]
-
Decontamination: After handling, wipe down the external surfaces of all equipment with an appropriate solvent.
-
Doff PPE: Remove PPE in the reverse order, taking care not to touch your skin with contaminated surfaces. Remove outer gloves first, then the lab coat, then goggles, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after every procedure.[5][9]
Spill Response Plan
Immediate and correct response to a spill is critical to mitigating exposure.
Sources
- 1. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 4. echemi.com [echemi.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.es [fishersci.es]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. file.leyan.com [file.leyan.com]
- 10. fishersci.com [fishersci.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. derthon.com [derthon.com]
- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. Which personal protective equipment do you need to [royalbrinkman.com]
- 16. PPE Solutions for the Chemical Manufacturing Industry [dupont.com]
- 17. osha.com [osha.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
